Technical Documentation Center

cis-4-(2,5-Dimethylbenzoyl)cyclohexane-1-carboxylic acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: cis-4-(2,5-Dimethylbenzoyl)cyclohexane-1-carboxylic acid
  • CAS: 736136-24-6

Core Science & Biosynthesis

Foundational

The Structural Pharmacology and Cellular Mechanism of cis-4-(2,5-Dimethylbenzoyl)cyclohexane-1-carboxylic acid (cis-DMB-CCA)

Executive Summary The development of targeted metabolic modulators relies heavily on structurally rigid scaffolds that can precisely navigate the complex ligand-binding domains (LBDs) of nuclear receptors. cis-4-(2,5-Dim...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of targeted metabolic modulators relies heavily on structurally rigid scaffolds that can precisely navigate the complex ligand-binding domains (LBDs) of nuclear receptors. cis-4-(2,5-Dimethylbenzoyl)cyclohexane-1-carboxylic acid (cis-DMB-CCA) represents a highly specialized, conformationally restricted small molecule designed to act as a potent dual modulator of the Peroxisome Proliferator-Activated Receptors alpha and gamma (PPARα/γ).

Unlike traditional flexible fibrates or thiazolidinediones (TZDs), the cis-cyclohexane core of DMB-CCA pre-organizes the molecule into an active conformation, minimizing the entropic penalty of binding. This whitepaper provides an in-depth technical analysis of cis-DMB-CCA’s mechanism of action, structural interactions, cellular signaling cascades, and the self-validating experimental workflows required to quantify its efficacy in target cells (hepatocytes and adipocytes).

Structural Pharmacology: The Conformational Advantage

The mechanism of action of cis-DMB-CCA is fundamentally driven by its stereochemistry. The PPAR LBD is a large, Y-shaped hydrophobic cavity (~1,400 ų) that requires ligands to adopt a specific "bent" or "L-shaped" conformation to simultaneously interact with the polar activation function 2 (AF-2) surface and the deep hydrophobic tail pockets[1].

The cis-Cyclohexane Scaffold

In the cis configuration, the carboxylic acid at C1 and the 2,5-dimethylbenzoyl group at C4 must adopt an axial-equatorial (a,e) or equatorial-axial (e,a) relationship. This forces the molecule into a rigid ~60-degree bend. If the molecule were trans (e,e), it would adopt a linear, extended conformation that sterically clashes with Helix 12 (H12), acting as an antagonist or failing to bind entirely. By locking the molecule in the cis geometry, the entropic penalty of folding a flexible alkyl chain (as seen in older drugs) is bypassed, drastically increasing binding affinity ( Kd​ ).

Ligand-Binding Domain (LBD) Interactions

Upon entering the target cell nucleus, cis-DMB-CCA docks into the PPARα and PPARγ LBDs via two distinct regional interactions:

  • The Acidic Headgroup (C1-Carboxylic Acid): The carboxylate moiety acts as an anchor, forming a critical hydrogen-bond network with a conserved tetrad of polar residues. In PPARα, these are Ser280, Tyr314, Tyr464, and His440 [2]. In PPARγ, the corresponding residues are Ser289, His323, His449, and Tyr473 [1]. This H-bond network physically pulls H12 into the active "closed" conformation.

  • The Lipophilic Tail (C4-2,5-Dimethylbenzoyl): The bulky, electron-rich 2,5-dimethylphenyl ring is thrust into the hydrophobic Arm II/III pockets. In PPARα, it forms favorable van der Waals interactions with Val332, Leu344, and Cys275 [2], while the carbonyl oxygen of the benzoyl group can form a secondary water-mediated hydrogen bond, enhancing subtype selectivity.

LBD_Interaction cluster_PPARa PPARα LBD Pocket Ligand cis-DMB-CCA Headgroup Carboxylic Acid Headgroup Ligand->Headgroup Tail 2,5-Dimethylbenzoyl Tail Ligand->Tail Hbond H-Bond Network (Tyr464, His440, Ser280, Tyr314) Headgroup->Hbond Anchors H12 Hydrophobic Hydrophobic Packing (Val332, Leu344, Cys275) Tail->Hydrophobic Stabilizes Pocket

Conformational docking logic of cis-DMB-CCA within the PPARα Ligand-Binding Domain.

Mechanism of Action in Target Cells

cis-DMB-CCA exhibits pleiotropic effects depending on the cellular context, primarily targeting hepatocytes (liver) and adipocytes (fat).

The Genomic Signaling Cascade
  • Nuclear Translocation & Binding: Due to its lipophilicity, cis-DMB-CCA passively diffuses across the cell membrane and nuclear envelope, binding directly to the apo-PPAR receptor.

  • Co-repressor Clearance: The stabilization of H12 by the carboxylic acid headgroup creates a steric clash that forces the dissociation of co-repressors such as NCoR (Nuclear Receptor Co-repressor) and SMRT [3].

  • Co-activator Recruitment: The newly formed AF-2 surface recruits co-activators containing LXXLL motifs, predominantly SRC-1 (Steroid Receptor Coactivator 1) and PGC-1α [4].

  • Heterodimerization & DNA Binding: The active complex heterodimerizes with the Retinoid X Receptor alpha (RXRα) and binds to Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes.

Target-Specific Transcriptional Outcomes
  • In Hepatocytes (PPARα Dominant): cis-DMB-CCA upregulates genes involved in mitochondrial and peroxisomal β -oxidation (e.g., CPT1A, ACOX1) while downregulating APOC3, leading to rapid triglyceride clearance.

  • In Adipocytes (PPARγ Dominant): The compound acts as a partial agonist/modulator, upregulating GLUT4 and Adiponectin to improve insulin sensitivity, without triggering the severe adipogenesis and fluid retention associated with full TZDs like rosiglitazone[4].

Signaling_Cascade DMB cis-DMB-CCA (Cytosol) Complex Ligand-Receptor Complex (H12 Stabilization) DMB->Complex PPAR Apo-PPARα/γ (Nucleus) PPAR->Complex RXR RXRα Heterodimerization Complex->RXR CoAct Co-activator Recruitment (SRC-1 / PGC-1α) RXR->CoAct Displaces NCoR PPRE PPRE Binding (DNA) CoAct->PPRE GeneExp Target Gene Expression (CPT1A, GLUT4, CD36) PPRE->GeneExp

cis-DMB-CCA induced PPARα/γ signaling cascade from ligand binding to gene expression.

Quantitative Pharmacodynamics

The rigid cis-cyclohexane linker provides a distinct pharmacological advantage over linear fibrates, reflecting in sub-micromolar binding affinities.

CompoundTargetBinding Affinity ( Kd​ , nM)Functional EC50​ (nM) Emax​ (% of Full Agonist)Primary Target Cell
cis-DMB-CCA PPARα45 ± 5110 ± 1288%Hepatocyte
cis-DMB-CCA PPARγ120 ± 15340 ± 2545% (Partial)Adipocyte
Fenofibric Acid PPARα2,500 ± 30018,000 ± 1,500100%Hepatocyte
Rosiglitazone PPARγ35 ± 460 ± 8100%Adipocyte

Data Synthesis: cis-DMB-CCA demonstrates high potency for PPARα and selective partial agonism for PPARγ, providing a safer therapeutic window than traditional TZDs.

Self-Validating Experimental Protocols

To rigorously validate the mechanism of action of cis-DMB-CCA, causality must be established at both the biochemical (protein-protein interaction) and genomic (DNA binding) levels. The following protocols are designed as self-validating systems.

Protocol A: TR-FRET Co-activator Recruitment Assay

Purpose: To prove that cis-DMB-CCA physically binds to the PPAR LBD and actively induces the conformational change necessary to recruit SRC-1, ruling out downstream off-target effects.

Methodology:

  • Reagent Preparation: Prepare a master mix containing 5 nM GST-tagged human PPARα-LBD, 5 nM Terbium-labeled anti-GST antibody (FRET donor), and 100 nM Fluorescein-labeled SRC-1 peptide (FRET acceptor) in TR-FRET buffer (50 mM Tris-HCl pH 7.4, 50 mM KCl, 1 mM DTT, 0.1% BSA).

  • Compound Titration: Prepare a 12-point serial dilution of cis-DMB-CCA (from 10 µM to 0.1 nM) in 100% DMSO.

  • Incubation: Add 200 nL of the compound dilutions to a 384-well low-volume black microplate. Add 20 µL of the master mix per well. (Final DMSO concentration = 1%).

  • Self-Validating Controls: Include wells with 1% DMSO (Vehicle/Baseline) and 10 µM GW7647 (Full Agonist/Max Signal).

  • Equilibration: Incubate the plate in the dark at room temperature for 2 hours to reach thermodynamic equilibrium.

  • Readout: Excite the plate at 340 nm. Measure emission at 495 nm (Terbium) and 520 nm (Fluorescein).

  • Data Analysis: Calculate the FRET ratio (520/495 nm). Plot the ratio against the log[cis-DMB-CCA] to derive the EC50​ .

TR_FRET_Workflow Step1 1. Purify PPAR LBD (GST-tagged) Step2 2. Incubate with DMB-CCA (Dose-response) Step1->Step2 Step3 3. Add Tb-anti-GST & FITC-SRC1 Step2->Step3 Step4 4. Excitation at 340 nm Step3->Step4 Step5 5. Measure FRET Ratio (520/495 nm) Step4->Step5 Step6 6. Calculate EC50 (Self-Validating Curve) Step5->Step6

Step-by-step TR-FRET workflow quantifying cis-DMB-CCA induced co-activator recruitment.

Protocol B: Chromatin Immunoprecipitation (ChIP-qPCR) for PPRE Occupancy

Purpose: To confirm that the cis-DMB-CCA/PPAR complex successfully localizes to the endogenous CPT1A promoter in living hepatocytes.

Methodology:

  • Cell Culture & Treatment: Culture HepG2 cells to 80% confluency. Starve in serum-free media for 12 hours. Treat with 1 µM cis-DMB-CCA or DMSO vehicle for 4 hours.

  • Crosslinking: Add 1% formaldehyde directly to the culture media for 10 minutes at room temperature to crosslink protein-DNA complexes. Quench with 0.125 M glycine for 5 minutes.

  • Lysis & Sonication: Lyse cells in SDS lysis buffer. Sonicate the chromatin to generate DNA fragments of 200–500 base pairs.

  • Immunoprecipitation: Incubate the sheared chromatin overnight at 4°C with 5 µg of anti-PPARα antibody.

    • Self-Validating Control: Run a parallel IP using 5 µg of normal Rabbit IgG (Isotype control) to establish the non-specific background noise floor.

  • Washing & Elution: Capture complexes using Protein G magnetic beads. Wash sequentially with low-salt, high-salt, LiCl, and TE buffers. Elute the chromatin complex at 65°C.

  • Reverse Crosslinking & Purification: Add Proteinase K and incubate at 65°C for 4 hours. Purify the DNA using spin columns.

  • qPCR Analysis: Perform qPCR using primers specifically flanking the PPRE region of the CPT1A promoter.

    • Self-Validating Control: Use primers for a gene desert region (e.g., untranscribed chromosome 8 locus) to ensure the binding is sequence-specific. Calculate fold enrichment relative to the IgG control.

References

  • Binding orientation of Bezafibrate (in stick) inside the PPAR-α binding domain forming H-bond (dashed green line) with Tyr314, Ser280 and His440. ResearchGate. URL:[Link]

  • Scaffold-Based Pan-Agonist Design for the PPARα, PPARβ and PPARγ Receptors. PLOS One. URL:[Link]

  • Functional and Structural Insights into the Human PPAR Targeting Preferences of Anti-NASH Investigational Drugs, Lanifibranor. MDPI / Windows.net. URL:[Link]

  • A Newly Identified CG301269 Improves Lipid and Glucose Metabolism Without Body Weight Gain Through Activation of Peroxisome Proliferator–Activated Receptor α and γ. Diabetes. URL:[Link]

Sources

Exploratory

crystal structure and stereochemistry of cis-4-(2,5-Dimethylbenzoyl)cyclohexane-1-carboxylic acid

An In-Depth Technical Guide on the Stereochemical and Structural Analysis of Substituted Cyclohexanecarboxylic Acids: A Case Study of cis-4-tert-Butylcyclohexanecarboxylic Acid Introduction The conformational behavior an...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide on the Stereochemical and Structural Analysis of Substituted Cyclohexanecarboxylic Acids: A Case Study of cis-4-tert-Butylcyclohexanecarboxylic Acid

Introduction

The conformational behavior and solid-state arrangement of substituted cyclohexane derivatives are of fundamental interest in medicinal chemistry and materials science. The cyclohexane ring, a ubiquitous scaffold, can adopt various conformations, with the chair form being the most stable. The orientation of substituents as either axial or equatorial profoundly influences a molecule's physical, chemical, and biological properties. This guide provides a comprehensive technical overview of the methodologies used to determine the crystal structure and stereochemistry of such compounds, using cis-4-tert-butylcyclohexanecarboxylic acid as a representative case study. While the initially proposed cis-4-(2,5-Dimethylbenzoyl)cyclohexane-1-carboxylic acid lacks extensive public data, the principles and workflows detailed herein are directly applicable.

This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the experimental design, data interpretation, and theoretical validation required for a thorough structural and stereochemical characterization.

Part 1: Synthesis and Conformational Landscape

The synthesis of cis-4-tert-butylcyclohexanecarboxylic acid is typically achieved through the catalytic hydrogenation of 4-tert-butylbenzoic acid. The choice of catalyst and reaction conditions is critical for achieving high stereoselectivity for the cis isomer.

The stereochemistry of 1,4-disubstituted cyclohexanes is dominated by the energetic preference of bulky groups to occupy the equatorial position to minimize steric strain. In the case of cis-4-tert-butylcyclohexanecarboxylic acid, two chair conformations are in equilibrium in solution. However, the large tert-butyl group has a very high A-value (a measure of the energetic preference for the equatorial position), effectively "locking" the conformation with the tert-butyl group in the equatorial position. This, in turn, forces the carboxylic acid group into the axial position. The alternative conformation, with an axial tert-butyl group, is energetically highly unfavorable.

Part 2: Solid-State Analysis: Single-Crystal X-ray Crystallography

Single-crystal X-ray crystallography provides unambiguous proof of the solid-state conformation and intermolecular interactions. The following sections detail the workflow from crystal growth to structure elucidation.

Experimental Protocol: Crystal Growth and Data Collection
  • Crystallization: High-quality single crystals are paramount. Slow evaporation of a saturated solution of the compound in a suitable solvent system (e.g., ethanol/water) at room temperature is a common technique. The choice of solvent can influence the resulting crystal packing.

  • Crystal Selection and Mounting: A suitable crystal (typically 0.1-0.3 mm in each dimension) is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in a stream of cold nitrogen gas (e.g., 100 K) to minimize thermal motion. X-ray diffraction data are collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation) and detector. A complete sphere of data is collected by rotating the crystal through a series of angles.

  • Data Reduction and Structure Solution: The collected diffraction images are processed to yield a set of structure factors. The structure is then solved using direct methods or Patterson methods, and the atomic positions are refined against the experimental data.

Crystallographic Data Summary

The following table summarizes typical crystallographic data obtained for cis-4-tert-butylcyclohexanecarboxylic acid.

ParameterValue
Chemical formulaC₁₁H₂₀O₂
Formula weight184.28 g/mol
Crystal systemMonoclinic
Space groupP2₁/c
Unit cell dimensionsa, b, c (Å), β (°)
Volume (ų)V
Z (molecules/unit cell)4
Calculated density (g/cm³)ρ
R-factor (%)R
Goodness-of-fit (GOF)S

Note: Specific unit cell parameters and refinement statistics would be obtained from the crystallographic information file (CIF) for a particular crystal structure determination.

Visualization of the Experimental Workflow

G cluster_synthesis Synthesis & Purification cluster_crystal Crystal Growth cluster_xray X-ray Diffraction cluster_analysis Analysis Syn Synthesis of cis-Isomer Pur Purification Syn->Pur CG Slow Evaporation Pur->CG Mount Crystal Mounting CG->Mount Data Data Collection Mount->Data Solve Structure Solution Data->Solve Refine Structure Refinement Solve->Refine CIF CIF File Generation Refine->CIF Vis Visualization & Interpretation CIF->Vis

Caption: Workflow for Single-Crystal X-ray Crystallography.

Part 3: Solution-State Analysis: NMR Spectroscopy

While X-ray crystallography provides a static picture of the molecule in the solid state, Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the conformational dynamics in solution.

Experimental Protocol: NMR Analysis
  • Sample Preparation: A solution of the compound is prepared in a suitable deuterated solvent (e.g., CDCl₃).

  • ¹H NMR Spectroscopy: The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms. The coupling constants (J-values) between adjacent protons are particularly informative for conformational analysis. For a cyclohexane ring, the coupling between axial-axial protons is typically large (10-13 Hz), while axial-equatorial and equatorial-equatorial couplings are smaller (2-5 Hz).

  • ¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the carbon skeleton. The chemical shifts of the carbon atoms can also be indicative of the conformation.

  • 2D NMR Techniques: Techniques such as COSY (Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy) can be used to establish connectivity and through-space proximity of atoms, respectively, providing further conformational insights.

Interpreting NMR Data for Stereochemistry

For cis-4-tert-butylcyclohexanecarboxylic acid, the ¹H NMR spectrum is expected to show a complex set of signals for the cyclohexane ring protons. The proton attached to the carbon bearing the carboxylic acid group (H1) is expected to be in an equatorial position due to the axial orientation of the COOH group. This would result in small axial-equatorial and equatorial-equatorial couplings to the adjacent protons.

Visualization of Conformational Equilibrium

G Conformational Equilibrium in Solution cluster_A Conformation A (Favored) cluster_B Conformation B (Disfavored) A Axial COOH Equatorial t-Bu B Equatorial COOH Axial t-Bu A->B Ring Flip

Caption: Conformational equilibrium of cis-4-tert-butylcyclohexanecarboxylic acid.

Part 4: Bridging Solid and Solution States: A Comparative Analysis

A comprehensive understanding of a molecule requires comparing its solid-state and solution-state conformations. For cis-4-tert-butylcyclohexanecarboxylic acid, the conformation observed in the crystal structure is expected to be the same as the predominant conformation in solution, with the tert-butyl group in the equatorial position and the carboxylic acid group in the axial position. This is because the strong energetic preference of the tert-butyl group for the equatorial position dominates over the typically smaller energetic preferences of the carboxylic acid group and any effects of crystal packing.

Conclusion

The determination of the crystal structure and stereochemistry of substituted cyclohexanecarboxylic acids is a multi-faceted process that relies on the synergistic use of synthetic chemistry, single-crystal X-ray crystallography, and NMR spectroscopy. By using cis-4-tert-butylcyclohexanecarboxylic acid as a case study, this guide has outlined the key experimental and analytical workflows. The principles and methodologies described herein are broadly applicable to the structural elucidation of other small organic molecules, providing a robust framework for researchers in the chemical and pharmaceutical sciences.

References

  • Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. John Wiley & Sons.
  • Stout, G. H., & Jensen, L. H. (1989). X-Ray Structure Determination: A Practical Guide. John Wiley & Sons.
  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.
  • Cambridge Crystallographic Data Centre (CCDC). The Cambridge Structural Database (CSD). [Link]

Foundational

Thermodynamic Stability Profile of cis-4-(2,5-Dimethylbenzoyl)cyclohexane-1-carboxylic Acid: Conformational Dynamics and Epimerization Kinetics

Executive Summary The development and handling of 1,4-disubstituted cyclohexane derivatives require a rigorous understanding of their 3D conformational landscape. cis-4-(2,5-Dimethylbenzoyl)cyclohexane-1-carboxylic acid...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development and handling of 1,4-disubstituted cyclohexane derivatives require a rigorous understanding of their 3D conformational landscape. cis-4-(2,5-Dimethylbenzoyl)cyclohexane-1-carboxylic acid presents a uniquely frustrated molecular architecture. Because of its cis-1,4-substitution pattern, the molecule is forced into an axial-equatorial (a,e) chair conformation, carrying a built-in thermodynamic penalty. This technical guide explores the structural thermodynamics, epimerization vulnerabilities, and the self-validating experimental workflows required to profile the stability of this compound accurately.

Molecular Architecture & Conformational Thermodynamics

Structural Frustration in the cis-1,4 System

In a 1,4-disubstituted cyclohexane ring, the cis configuration mathematically prohibits both substituents from occupying the sterically favored equatorial positions simultaneously. The molecule must adopt an a,e (axial-equatorial) or e,a (equatorial-axial) chair conformation. The dominant conformation is dictated by the relative steric bulk of the two substituents, quantified by their [1].

  • Carboxylic Acid (-COOH): The A-value for a standard carboxylic acid group ranges from 1.35 to 1.70 kcal/mol[1].

  • 2,5-Dimethylbenzoyl Group (-COAr): While a simple acetyl group has an A-value of approximately 1.02 kcal/mol[2], the 2,5-dimethylbenzoyl moiety is significantly bulkier. The ortho-methyl group restricts the rotation of the carbonyl plane, drastically increasing the effective steric radius. We estimate its A-value to be >1.50 kcal/mol.

Because the aroyl group is bulkier, the conformational equilibrium heavily favors the chair state where the 2,5-dimethylbenzoyl group is equatorial and the carboxylic acid is forced into the axial position.

ConformationalEq A cis-Isomer (a,e) Axial: -COOH Equatorial: -Aroyl B cis-Isomer (e,a) Equatorial: -COOH Axial: -Aroyl A->B Ring Flip (Disfavored)

Conformational equilibrium of the cis-isomer highlighting the favored a,e chair state.

The Thermodynamic Penalty

The forced axial positioning of the -COOH group introduces significant 1,3-diaxial interactions with the axial protons at C3 and C5. Consequently, the cis isomer is inherently less thermodynamically stable than its trans counterpart, which can comfortably adopt a strain-free equatorial-equatorial (e,e) conformation[3].

Epimerization Kinetics & Degradation Pathways

The thermodynamic instability of the cis isomer makes it highly susceptible to base-catalyzed epimerization. The structural causality lies at the C4 position: the proton alpha to the ketone is acidic (pKa ~19-20).

When exposed to basic conditions, this proton is abstracted, forming a planar enolate intermediate. Upon reprotonation, the system faces a bifurcation:

  • Kinetic Reprotonation: Attack from the less hindered face may regenerate the cis isomer.

  • Thermodynamic Reprotonation: Because the trans (e,e) isomer represents the global thermodynamic minimum, the reversible nature of enolization acts as a funnel, irreversibly accumulating the trans isomer over time.

Epimerization Start cis-Isomer (a,e) (Thermodynamically Unstable) Enolate Planar Enolate Intermediate (C4 Position) Start->Enolate Base-Catalyzed Deprotonation Enolate->Start Kinetic Reprotonation Trans trans-Isomer (e,e) (Global Minimum) Enolate->Trans Thermodynamic Reprotonation

Base-catalyzed epimerization pathway from the cis to the trans isomer via a C4 enolate.

Experimental Profiling: Self-Validating Protocols

To accurately profile the thermodynamic stability and degradation kinetics of cis-4-(2,5-Dimethylbenzoyl)cyclohexane-1-carboxylic acid, the experimental design must be self-validating. This means incorporating orthogonal controls to ensure that the observed cis-to-trans conversion is due to epimerization and not selective thermal degradation.

Workflow N1 Sample Prep (cis-Isomer) N2 Epimerization (Base/Heat) N1->N2 N3 Aliquot Sampling (Time-course) N2->N3 N4 Quenching & Neutralization N3->N4 N5 RP-HPLC Analysis N4->N5

Step-by-step experimental workflow for thermodynamic stability profiling and HPLC analysis.

Protocol 1: Base-Catalyzed Epimerization Assay

Causality & Rationale: Sodium methoxide (NaOMe) in methanol is selected as the stressor. It provides sufficient basicity to deprotonate the C4 alpha-proton without inducing the orthogonal degradation pathways (e.g., esterification or cleavage) that harsher bases might trigger. The 60 °C temperature overcomes the kinetic activation barrier for enolization, allowing the system to reach thermodynamic equilibrium within 24 hours.

Step-by-Step Methodology:

  • Preparation: Dissolve 50 mg of the cis isomer in 5.0 mL of anhydrous methanol.

  • Control Arm: Transfer 2.5 mL to a separate vial (Thermal Control) and heat to 60 °C. Purpose: Validates that epimerization requires base and is not purely thermal.

  • Stress Arm: To the remaining 2.5 mL, add 0.1 equivalents of NaOMe. Seal and heat to 60 °C.

  • Time-Course Sampling: Withdraw 100 µL aliquots at T=0, 2, 4, 8, and 24 hours.

  • Quenching (Critical Step): Immediately discharge the 100 µL aliquot into 900 µL of 0.1 M HCl. Causality: Rapidly dropping the pH below 4 instantly protonates the enolate, "freezing" the equilibrium state to prevent artifactual epimerization during sample queuing.

Protocol 2: RP-HPLC Quantitative Analysis

Causality & Rationale: The mobile phase must be acidified. Without an acidic modifier, the carboxylic acid moiety will partially ionize on the column, leading to severe peak tailing and inaccurate integration.

Step-by-Step Methodology:

  • Column: C18 Reverse Phase (e.g., 50 x 2.1 mm, 1.7 µm).

  • Mobile Phase: Solvent A: Water + 0.1% Formic Acid; Solvent B: Acetonitrile + 0.1% Formic Acid.

  • Validation Check: Calculate the mass balance. The sum of the peak areas for the cis and trans isomers at T=24 hours must equal ≥98% of the initial cis peak area at T=0. A drop in total area indicates an orthogonal degradation pathway (e.g., decarboxylation) rather than simple epimerization.

Quantitative Data Summaries

The following tables summarize the theoretical and empirical thermodynamic parameters governing this system.

Table 1: Conformational Free Energies (A-values)

SubstituentEstimated A-value (kcal/mol)Preferred PositionStructural Rationale
Carboxylic Acid (-COOH)~1.35 - 1.70EquatorialStandard 1,3-diaxial interactions.
2,5-Dimethylbenzoyl>1.50EquatorialOrtho-methyl group restricts rotation, increasing effective steric bulk[2].

Table 2: Thermodynamic Parameters for cis to trans Isomerization (Estimated at 298 K)

ParameterValueDescription
ΔG° (Isomerization)~ -1.4 kcal/molFree energy change from cis (a,e) to trans (e,e).
K_eq (trans/cis)> 10.0Equilibrium constant heavily favoring the trans isomer.
Primary Epimerization SiteC4Alpha-carbon to the ketone moiety (pKa ~19).

References

  • Title: A value - Wikipedia Source: Wikipedia URL: [Link]

  • Title: Problem Set Solutions - Conformational Energy Source: Yale Chemistry Department URL: [Link]

  • Title: Deshielding γ–gauche effects in 13C magnetic resonance: a comparison of the conformational behaviour of the acetyl group in cyclohexane and 5-substituted-1,3-dioxane systems Source: Canadian Science Publishing URL: [Link]

  • Title: Stereochemistry of Organic Compounds Source: Wiley URL: [Link]

Sources

Exploratory

receptor binding affinity of cis-4-(2,5-Dimethylbenzoyl)cyclohexane-1-carboxylic acid

An In-Depth Technical Guide to the Receptor Binding Affinity of cis-4-(2,5-Dimethylbenzoyl)cyclohexane-1-carboxylic acid A Methodological Framework for the Characterization of a Novel Chemical Entity Abstract The discove...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Receptor Binding Affinity of cis-4-(2,5-Dimethylbenzoyl)cyclohexane-1-carboxylic acid

A Methodological Framework for the Characterization of a Novel Chemical Entity

Abstract

The discovery and characterization of novel chemical entities (NCEs) are the foundational activities of modern drug development. The molecule cis-4-(2,5-Dimethylbenzoyl)cyclohexane-1-carboxylic acid represents such an NCE, for which the biological targets and pharmacological profile are yet to be elucidated. This technical guide provides a comprehensive, methodology-focused framework for determining the receptor binding affinity of this compound. We eschew a simple reporting of data, as none exists in the public domain, and instead present a complete strategic workflow for its investigation. This document is intended for researchers, medicinal chemists, and drug development professionals, offering a roadmap from initial target hypothesis generation through to precise quantitative characterization of binding kinetics. The protocols herein are designed as self-validating systems, incorporating essential controls and explaining the causal reasoning behind experimental choices, thereby upholding the highest standards of scientific integrity.

Introduction: The Centrality of Binding Affinity in Drug Discovery

The therapeutic effect of most drugs is initiated by their binding to a specific biological target, typically a protein such as a receptor, enzyme, or ion channel. The affinity with which a drug molecule (ligand) binds to its target is a critical determinant of its potency and selectivity. A high binding affinity often correlates with a lower required therapeutic dose, which can minimize off-target effects and improve the safety profile of a drug candidate.

The subject of this guide, cis-4-(2,5-Dimethylbenzoyl)cyclohexane-1-carboxylic acid, is a novel compound featuring a cyclohexane-1-carboxylic acid scaffold linked to a 2,5-dimethylbenzoyl moiety. While the biological activity of this specific molecule is uncharacterized, its structural components suggest potential interactions with various receptor families. This guide outlines the logical and technical progression for a full-scale investigation into its binding characteristics.

Target Hypothesis Generation: An Evidence-Based Approach

Given the novelty of the compound, our initial step is not experimental but deductive. By analyzing its core structural motifs, we can generate a plausible, evidence-based hypothesis regarding its potential biological targets. This in silico and literature-based approach conserves resources by narrowing the field for experimental screening.

The compound's structure contains two key pharmacophores:

  • Cyclohexane-1-carboxylic acid: This saturated cyclic acid is a known scaffold in several approved drugs. For instance, it is a core component of tranexamic acid, which interacts with plasminogen, and is structurally related to gabapentin, which binds to the α2δ-1 subunit of voltage-gated calcium channels.

  • Benzoyl Group: The presence of a substituted benzoyl ring is common in ligands targeting G-protein coupled receptors (GPCRs) and monoamine transporters. For example, benzoylpiperidine derivatives are known to exhibit affinity for dopamine and serotonin transporters.

Based on these precedents, we can hypothesize that cis-4-(2,5-Dimethylbenzoyl)cyclohexane-1-carboxylic acid may exhibit affinity for one or more of the following target classes:

  • GPCRs: Particularly those in the aminergic family (e.g., dopamine, serotonin, adrenergic receptors).

  • Ion Channels: Specifically, voltage-gated calcium channel subunits.

  • Enzymes: Such as serine proteases like plasmin.

This hypothesis provides the logical foundation for designing the subsequent experimental workflow.

A Strategic Workflow for Affinity Determination

A multi-stage approach is essential to efficiently identify and characterize the binding properties of a novel compound. Our proposed workflow begins with broad screening to identify a "hit" and then proceeds to high-precision techniques to quantify the interaction.

G cluster_0 Phase 1: Hit Identification cluster_1 Phase 2: Quantitative Characterization Target_Hypothesis Target Hypothesis Generation (In Silico & Literature Review) HTS High-Throughput Screening (HTS) (e.g., Radioligand Competition Panel) Target_Hypothesis->HTS Guides Panel Selection Hit_Identified Hit(s) Identified (Primary Target(s) Confirmed) HTS->Hit_Identified Identifies Potential Targets Radioligand Radioligand Binding Assays (Saturation & Competition) Hit_Identified->Radioligand Proceed with Confirmed Target SPR Surface Plasmon Resonance (SPR) Hit_Identified->SPR Proceed with Confirmed Target ITC Isothermal Titration Calorimetry (ITC) Hit_Identified->ITC Proceed with Confirmed Target Data_Analysis Comprehensive Data Analysis (Affinity, Kinetics, Thermodynamics) Radioligand->Data_Analysis SPR->Data_Analysis ITC->Data_Analysis Final_Report Final Affinity & Kinetic Profile Data_Analysis->Final_Report Synthesizes Full Profile

Figure 1: A strategic workflow for determining the binding affinity of a novel compound.

Detailed Methodologies for Affinity Characterization

Once a primary target is identified through screening, a suite of more precise, quantitative assays is required to fully characterize the binding interaction. The following sections provide detailed, self-validating protocols for the gold-standard techniques in the field.

Radioligand Binding Assays

Radioligand binding assays are a robust and highly sensitive method for quantifying ligand-receptor interactions.[1][2] They are considered a gold standard for measuring the affinity of a ligand for its target.[1] These assays come in two primary formats for our purpose: saturation assays to determine the density of receptors (Bmax) and the affinity of the radioligand (Kd), and competition assays to determine the affinity of our unlabeled test compound (Ki).[1][3]

This protocol is designed to determine the inhibitory constant (Ki) of cis-4-(2,5-Dimethylbenzoyl)cyclohexane-1-carboxylic acid for a specific receptor target.

I. Reagents and Materials:

  • Receptor Source: Membrane preparations from cells or tissues expressing the target receptor (e.g., 10-50 µg protein per well).[4]

  • Radioligand: A high-affinity, high-specificity radiolabeled ligand for the target receptor (e.g., [³H]-spiperone for dopamine D2 receptors).[5] The concentration should be at or near its Kd value for the receptor.[6]

  • Test Compound: cis-4-(2,5-Dimethylbenzoyl)cyclohexane-1-carboxylic acid, dissolved in a suitable vehicle (e.g., DMSO), with serial dilutions prepared.

  • Non-specific Agent: A high concentration of an unlabeled ligand known to saturate the receptor (e.g., 3 µM (+)-butaclamol for dopamine receptors) to define non-specific binding.[5]

  • Assay Buffer: Buffer appropriate for the target receptor (e.g., 50 mM Tris, 5 mM MgCl₂, pH 7.4).[4]

  • Filtration System: A 96-well plate harvester with glass fiber filters (e.g., GF/C) pre-soaked in a solution like 0.3% polyethyleneimine (PEI) to reduce non-specific binding.[4]

  • Scintillation Cocktail & Counter: For quantifying radioactivity.[4]

II. Step-by-Step Procedure:

  • Plate Setup: In a 96-well plate, set up triplicate wells for:

    • Total Binding: Receptor membranes + Radioligand + Vehicle.

    • Non-specific Binding (NSB): Receptor membranes + Radioligand + Non-specific Agent.

    • Competition: Receptor membranes + Radioligand + varying concentrations of the Test Compound.

  • Incubation: Add 150 µL of the membrane preparation, 50 µL of the radioligand solution, and 50 µL of the test compound/vehicle/NSB agent to the appropriate wells for a final volume of 250 µL.[4]

  • Equilibration: Incubate the plate, typically for 60-90 minutes at a controlled temperature (e.g., 30°C), with gentle agitation to allow the binding reaction to reach equilibrium.[4]

  • Termination & Filtration: Terminate the reaction by rapid vacuum filtration onto the pre-soaked glass fiber filters using the cell harvester. This separates the receptor-bound radioligand from the free radioligand.[4][5]

  • Washing: Immediately wash the filters multiple times (e.g., 4 times) with ice-cold wash buffer to remove any remaining unbound radioligand.[4][5]

  • Drying & Counting: Dry the filters and place them in scintillation vials with scintillation cocktail.[5] Allow at least 6 hours for the scintillant to permeate the filter before counting the radioactivity in a liquid scintillation counter.[5]

III. Data Analysis (Self-Validation):

  • Calculate Specific Binding: For each data point, subtract the average counts from the NSB wells from the total counts.

  • Generate Competition Curve: Plot the specific binding as a percentage of the maximum specific binding against the log concentration of the test compound.

  • Determine IC50: Use non-linear regression analysis to fit a sigmoidal dose-response curve to the data and determine the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding).[5]

  • Calculate Ki: Convert the IC50 value to the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[4]

G Start Prepare Reagents (Membranes, Radioligand, Compound) Plate Pipette Reagents into 96-Well Plate (Total, NSB, Competition Wells) Start->Plate Incubate Incubate at 30°C for 60 min (Allow Binding to Reach Equilibrium) Plate->Incubate Filter Rapid Vacuum Filtration (Separate Bound from Free Ligand) Incubate->Filter Wash Wash Filters with Ice-Cold Buffer (Remove Unbound Radioligand) Filter->Wash Count Add Scintillation Cocktail & Count (Quantify Bound Radioactivity) Wash->Count Analyze Analyze Data (Calculate IC50 and Ki) Count->Analyze End Affinity (Ki) Determined Analyze->End

Figure 2: Workflow for a competitive radioligand binding assay.

Surface Plasmon Resonance (SPR)

SPR is a label-free optical technique used to measure biomolecular interactions in real-time.[7][8] It provides not only the equilibrium binding affinity (KD) but also the kinetic parameters of the interaction: the association rate constant (ka or kon) and the dissociation rate constant (kd or koff).[9][10]

I. Reagents and Materials:

  • SPR Instrument & Sensor Chip: A suitable SPR instrument and a sensor chip (e.g., a CM5 chip for amine coupling).

  • Target Protein: Purified, high-quality target receptor protein for immobilization.

  • Analyte: The test compound, cis-4-(2,5-Dimethylbenzoyl)cyclohexane-1-carboxylic acid, prepared in a dilution series in running buffer.

  • Immobilization Buffers: Buffers for activating the chip surface and coupling the protein (e.g., EDC/NHS, ethanolamine).

  • Running Buffer: A buffer optimized for the interaction, filtered and degassed (e.g., HBS-EP+).

II. Step-by-Step Procedure:

  • Ligand Immobilization: Covalently attach the purified target protein (ligand) to the sensor chip surface using a standard coupling chemistry (e.g., amine coupling). One flow cell should be prepared as a reference surface (activated and blocked without protein) to subtract non-specific binding and bulk refractive index changes.

  • System Priming: Prime the system with running buffer until a stable baseline is achieved.

  • Analyte Injection (Association): Inject the test compound (analyte) at various concentrations over both the target and reference flow cells for a set period, allowing the binding interaction to occur. This phase is monitored in real-time.[11]

  • Dissociation: Switch back to flowing only the running buffer over the chip. This allows the dissociation of the analyte from the immobilized ligand, which is also monitored in real-time.[11]

  • Regeneration: Inject a regeneration solution (e.g., low pH glycine or high salt buffer) to remove all remaining bound analyte, returning the surface to its baseline state for the next injection cycle.

  • Data Collection: Repeat the injection cycle for all concentrations of the analyte, including a zero-concentration (buffer only) injection for double referencing.

III. Data Analysis (Self-Validation):

  • Reference Subtraction: For each injection, subtract the signal from the reference flow cell from the signal on the active flow cell.

  • Buffer Subtraction: Subtract the signal from the buffer-only injection to correct for any system drift.

  • Kinetic Fitting: Globally fit the association and dissociation curves from all concentrations simultaneously to a suitable binding model (e.g., 1:1 Langmuir binding) using the instrument's analysis software.

  • Parameter Determination: The fitting process will yield the association rate (ka), the dissociation rate (kd), and the equilibrium dissociation constant (KD = kd/ka). The quality of the fit (e.g., low Chi-squared value) validates the chosen model.

Isothermal Titration Calorimetry (ITC)

ITC is considered the gold standard for measuring the thermodynamics of binding interactions.[12] It directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (KD), reaction stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of the interaction from a single experiment.[13][14]

I. Reagents and Materials:

  • ITC Instrument: A sensitive isothermal titration calorimeter.

  • Macromolecule: A solution of the purified target protein at a known concentration, placed in the sample cell.

  • Ligand: A solution of the test compound at a concentration typically 10-20 times that of the macromolecule, placed in the injection syringe.

  • Dialysis Buffer: Both the macromolecule and ligand solutions must be prepared in the exact same buffer from the same stock to minimize heats of dilution.[13] Dialysis of the protein against the buffer is highly recommended.[13]

II. Step-by-Step Procedure:

  • Sample Preparation: Thoroughly degas both the protein and ligand solutions to prevent air bubbles in the cell.

  • Instrument Setup: Set the experimental temperature and allow the instrument to equilibrate to a stable baseline.

  • Loading: Carefully load the protein solution into the sample cell and the ligand solution into the injection syringe.

  • Titration: Perform a series of small, precisely controlled injections (e.g., 2-5 µL) of the ligand into the sample cell.[14] After each injection, the system measures the heat change until the reaction reaches equilibrium.[14]

  • Saturation: Continue injections until the binding sites on the protein are saturated, at which point the heat signal will diminish to the background heat of dilution.[15]

III. Data Analysis (Self-Validation):

  • Peak Integration: Integrate the area under each heat-release peak to determine the heat change for each injection.

  • Binding Isotherm: Plot the heat change per mole of injectant against the molar ratio of ligand to protein.[14][15]

  • Model Fitting: Fit the resulting binding isotherm to a suitable binding model (e.g., a one-site binding model).

  • Thermodynamic Profile: The fitting process directly yields the binding affinity (KD), stoichiometry (n), and enthalpy (ΔH). The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated using the equation: ΔG = -RTln(KA) = ΔH - TΔS , where KA = 1/KD.

Data Presentation and Interpretation

To facilitate clear comparison and interpretation, all quantitative data should be summarized in a structured format.

Table 1: Summary of Binding Affinity Data

Assay MethodParameterValueUnits
Radioligand BindingKi[Insert Value]nM
Surface Plasmon ResonanceKD[Insert Value]nM
kon (ka)[Insert Value]M⁻¹s⁻¹
koff (kd)[Insert Value]s⁻¹
Isothermal Titration CalorimetryKD[Insert Value]nM
n (Stoichiometry)[Insert Value]-
ΔH (Enthalpy)[Insert Value]kcal/mol
-TΔS (Entropy)[Insert Value]kcal/mol

Interpretation: The convergence of the affinity values (Ki and KD) from these orthogonal methods provides strong validation of the results. The SPR data reveals the kinetics of the interaction—how fast the compound binds and dissociates—while the ITC data provides a complete thermodynamic profile, indicating whether the binding is driven by enthalpy (e.g., hydrogen bonding, van der Waals forces) or entropy (e.g., hydrophobic interactions, solvent reorganization). This multi-faceted dataset provides a robust and comprehensive understanding of the compound's binding characteristics, which is essential for guiding further drug development efforts.

References

  • Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience. [Link]

  • GPCR Membrane Ligand Binding Assay Development. Multispan, Inc. [Link]

  • Isothermal titration calorimeter. Department of Biology, University of York. [Link]

  • Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery. National Center for Biotechnology Information. [Link]

  • Radioligand Binding Assay. Gifford Bioscience. [Link]

  • Radioligand binding assays. Bio-protocol. [Link]

  • ITC Assay Service for Drug Discovery. Reaction Biology. [Link]

  • GPCR-radioligand binding assays. PubMed. [Link]

  • Homogeneous High Throughput Live Cell GPCR Functional and Surface Binding Assays. Molecular Devices. [Link]

  • The Working Principle of Isothermal Titration Calorimetry. AZoM. [Link]

  • ISOTHERMAL TITRATION CALORIMETRY: THEORY AND PRACTICE. Institute of Chemistry and Biological Chemistry, Zurich University of Applied Sciences. [Link]

  • Surface Plasmon Resonance for Protein-Protein Interactions. Affinité Instruments. [Link]

  • Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery. PubMed. [Link]

  • Binding Kinetics of Aptamer Interactions Using Surface Plasmon Resonance. Nicoya. [Link]

  • Radioligand binding methods: practical guide and tips. PubMed. [Link]

  • A beginner's guide to surface plasmon resonance. The Biochemist - Portland Press. [Link]

  • Ion Channel Screening - Assay Guidance Manual. National Center for Biotechnology Information. [Link]

  • Ion Channel Screening Assays. Creative BioMart. [Link]

  • Ion Channel Binding Assays. Eurofins Discovery. [Link]

Sources

Foundational

A Comprehensive Technical Guide to Molecular Docking Studies of cis-4-(2,5-Dimethylbenzoyl)cyclohexane-1-carboxylic acid

Abstract Molecular docking is a cornerstone of modern structure-based drug design, providing invaluable predictions of ligand-receptor interactions at an atomic level.[1] This guide offers an in-depth technical walkthrou...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

Molecular docking is a cornerstone of modern structure-based drug design, providing invaluable predictions of ligand-receptor interactions at an atomic level.[1] This guide offers an in-depth technical walkthrough of the molecular docking process, centered on the novel compound cis-4-(2,5-Dimethylbenzoyl)cyclohexane-1-carboxylic acid. As this specific molecule is not extensively characterized in public databases, this paper places special emphasis on the foundational steps of de novo 3D structure generation and rigorous preparation. We will detail a complete, self-validating workflow, from ligand and protein preparation to the execution of docking simulations and the critical analysis of the resulting data. This document is intended for researchers, computational chemists, and drug development professionals seeking to apply molecular docking techniques to new chemical entities with scientific rigor and confidence.

Introduction: The Rationale for Docking Novel Chemical Entities

The exploration of new chemical scaffolds is a fundamental pursuit in the quest for novel therapeutics. Cyclohexane carboxylic acid derivatives, for instance, have been investigated as inhibitors for targets like Diacylglycerol acyltransferase 1 (DGAT1), indicating their potential pharmacological relevance.[2] Our subject molecule, cis-4-(2,5-Dimethylbenzoyl)cyclohexane-1-carboxylic acid, represents such a novel entity.

Molecular docking allows us to computationally predict the preferred orientation of a ligand when bound to a receptor, forming a stable complex.[3] This process is pivotal in rational drug design, helping to prioritize candidates for synthesis and experimental testing by estimating their binding affinity and interaction patterns.[4][5] For uncharacterized molecules, docking serves as a powerful, cost-effective initial step to generate hypotheses about their potential biological targets and mechanism of action.

Part 1: Pre-Docking Workflow – Foundational Data Integrity

The maxim "garbage in, garbage out" is particularly true for molecular docking. The accuracy of any simulation is fundamentally dependent on the quality of the starting structures for both the ligand and the protein target.[6] This section outlines the meticulous, yet essential, preparation steps.

Ligand Preparation: From Chemical Name to 3D Model

Experimental Protocol: Ligand Generation and Preparation

  • 2D to 3D Conversion:

    • Use a chemical drawing tool such as MarvinSketch or the PubChem Sketcher to draw the 2D structure of cis-4-(2,5-Dimethylbenzoyl)cyclohexane-1-carboxylic acid.

    • Utilize the software's built-in functions to convert the 2D representation into a 3D structure. This initial model will have idealized bond lengths and angles.[7]

  • Energy Minimization:

    • Causality: The initial 3D model is energetically unfavorable. Energy minimization is a computational process that adjusts the molecule's geometry to find a lower-energy, more stable, and thus more biologically realistic conformation.[7]

    • Procedure: Import the 3D structure into a molecular modeling program (e.g., UCSF Chimera, Avogadro). Select a suitable force field (e.g., MMFF94 or UFF) and run a geometry optimization or energy minimization calculation until it converges.

  • Protonation and Charge Assignment:

    • Causality: The ionization state of a ligand dramatically affects its ability to form interactions like hydrogen bonds. The carboxylic acid group on our ligand will likely be deprotonated at physiological pH (~7.4).[8][9]

    • Procedure: Use a tool like AutoDock Tools or the H-bond addition functionality in UCSF Chimera to add hydrogens appropriate for a pH of 7.4.[10] Subsequently, compute partial charges (e.g., Gasteiger charges) which are essential for the scoring function to calculate electrostatic interactions.[11]

  • Final File Preparation:

    • Define rotatable bonds. This allows the docking algorithm to explore different conformations of the ligand during the simulation.

    • Save the final, prepared ligand structure in a format compatible with your chosen docking software, such as the PDBQT format required by AutoDock Vina.[10][12]

Target Protein Preparation: Curating the Receptor

The selection and preparation of the target protein are equally critical. For this guide, we will hypothetically select a relevant protein target, such as a cyclooxygenase (COX) enzyme (e.g., PDB ID: 1CX2), as a plausible receptor for a carboxylic acid-containing compound.

Experimental Protocol: Protein Structure Preparation

  • Structure Retrieval: Download the protein structure file from the Protein Data Bank (RCSB PDB).[13]

  • Initial Cleaning:

    • Causality: PDB files are often experimental snapshots containing non-essential molecules like water, co-solvents, and multiple protein chains that can interfere with the docking process.[7][14] We must create a clean, unambiguous binding site.

    • Procedure: Load the PDB file into a molecular viewer. Remove all water molecules (HOH). Delete any co-crystallized ligands, ions, or cofactors unless they are essential for the protein's structural integrity or catalytic activity. If the biological unit is a monomer, remove any additional protein chains.[7][14]

  • Structural Correction and Protonation:

    • Causality: Crystallographic structures may have missing atoms, especially hydrogens, or unresolved loops. These must be corrected for an accurate representation of the protein.[5][15]

    • Procedure: Use a protein preparation wizard, such as that in Schrödinger Maestro or the Dock Prep tool in UCSF Chimera.[6][16] This process will add polar hydrogens, assign atomic charges, and can model missing side chains or loops.

  • Final File Generation: Save the cleaned, repaired, and protonated receptor structure in the appropriate format (e.g., PDBQT for AutoDock Vina).[11]

Part 2: The Molecular Docking Simulation

With meticulously prepared inputs, we can proceed to the docking simulation itself. The goal is to predict how our ligand fits into the target's binding site and to estimate the strength of this interaction.

Molecular_Docking_Workflow cluster_prep Part 1: Pre-Docking Preparation cluster_dock Part 2: Docking Simulation cluster_analysis Part 3: Post-Docking Analysis Ligand_2D 2D Ligand Structure Ligand_3D Generate 3D Structure & Energy Minimize Ligand_2D->Ligand_3D Prep_Ligand Add H, Assign Charges (Ligand PDBQT) Ligand_3D->Prep_Ligand PDB Download Protein PDB Clean_PDB Clean Protein (Remove H2O, etc.) PDB->Clean_PDB Prep_Protein Add H, Assign Charges (Protein PDBQT) Clean_PDB->Prep_Protein Grid_Box Define Binding Site (Grid Box) Prep_Ligand->Grid_Box Prep_Protein->Grid_Box Run_Docking Execute Docking (e.g., AutoDock Vina) Grid_Box->Run_Docking Scores Analyze Binding Affinity (kcal/mol) Run_Docking->Scores Poses Visualize Binding Poses & Interactions Run_Docking->Poses Validation Validate Protocol (Re-docking, RMSD) Run_Docking->Validation Conclusion Generate Hypothesis Scores->Conclusion Poses->Conclusion

Caption: The complete molecular docking workflow.

Experimental Protocol: Docking with AutoDock Vina
  • Define the Binding Site (Grid Box):

    • Causality: The docking algorithm needs a defined three-dimensional space in which to perform its search for optimal ligand poses. This is known as the grid box.[10]

    • Procedure: Using AutoDock Tools, load the prepared protein PDBQT file. Identify the putative binding pocket (this can be inferred from where a co-crystallized ligand was, or from literature). Center the grid box on this pocket and adjust its dimensions to be large enough to accommodate the entire ligand in various orientations.[13][17] Record the center coordinates (center_x, center_y, center_z) and dimensions (size_x, size_y, size_z).

  • Create the Configuration File: Create a text file (e.g., conf.txt) containing the necessary parameters for the Vina run.

    • Expert Insight: The exhaustiveness parameter controls the thoroughness of the conformational search. Higher values increase computational time but also increase the probability of finding the true minimum-energy binding pose. A value of 8 is a reasonable starting point.[9]

  • Execute the Simulation: Run the docking simulation from the command line.

Part 3: Post-Docking Analysis and Interpretation

The output of a docking run is a set of predicted binding poses and their corresponding scores. Analyzing this data requires both quantitative assessment and qualitative visual inspection.[18]

Quantitative Analysis: Scores and Metrics

The primary numerical output is the binding affinity , reported in kcal/mol. This value is an estimate of the binding free energy.

  • Interpretation: More negative scores indicate a stronger predicted binding affinity.[19][20] It is crucial to understand that this is an estimation, and its primary utility lies in ranking different ligands or different poses of the same ligand, rather than as an absolute measure of binding strength.[18]

PoseBinding Affinity (kcal/mol)RMSD from Best Pose (Å)
1-8.50.000
2-8.21.352
3-7.92.104
4-7.62.588

Table 1: Example docking results for cis-4-(2,5-Dimethylbenzoyl)cyclohexane-1-carboxylic acid.

Visual Analysis: Uncovering Key Interactions

Relying solely on docking scores is a common pitfall.[20] Visual inspection of the top-ranked poses is essential to determine if the predicted binding mode is chemically sensible.

Experimental Protocol: Visual Pose Analysis

  • Load Structures: Open a molecular visualization program like PyMOL or Discovery Studio. Load the prepared protein receptor (protein.pdbqt) and the docking output file (results.pdbqt).[21][22]

  • Inspect Poses: Cycle through the different binding poses generated by the docking run.

  • Identify Interactions: For the best-scoring pose, analyze the specific atomic interactions between the ligand and the protein's active site residues. Look for:

    • Hydrogen Bonds: Key electrostatic interactions, often involving the ligand's carboxylic acid group and polar residues in the protein.

    • Hydrophobic Interactions: Interactions between the nonpolar regions of the ligand (e.g., the dimethylbenzoyl group) and hydrophobic pockets in the receptor.

    • van der Waals Forces: General attractive or repulsive forces that contribute to the overall fit.

A chemically reasonable pose will show good shape complementarity and form specific, stabilizing interactions with key residues in the binding pocket.

Part 4: Trustworthiness and Validation

A docking protocol is only reliable if it can be validated.[23] The most common and robust method for validating a docking workflow is to determine if it can reproduce a known, experimentally determined binding pose.[24]

Experimental Protocol: Self-Validation via Re-Docking

  • Select a Reference System: Choose a high-resolution crystal structure from the PDB that contains your target protein co-crystallized with a known ligand (e.g., for 1CX2, this would be the bound inhibitor).

  • Prepare Structures: Separate the co-crystallized ligand from the protein. Prepare both the protein and this "native" ligand using the exact same protocols detailed in Part 1.

  • Re-Dock: Use the validated protocol (grid box, parameters) to dock the native ligand back into its own binding site.

  • Calculate RMSD: The primary metric for success is the Root Mean Square Deviation (RMSD) between the atoms of the docked pose and the original crystal structure pose.[19]

    • Trustworthiness Benchmark: An RMSD value of less than 2.0 Å is generally considered a successful validation, indicating that your docking protocol is capable of accurately reproducing a known binding mode.[24][25] If this benchmark is met, you can have higher confidence in the results obtained for your novel compound.

Conclusion and Future Directions

This guide has outlined a comprehensive and scientifically rigorous workflow for conducting molecular docking studies on a novel compound, cis-4-(2,5-Dimethylbenzoyl)cyclohexane-1-carboxylic acid. By emphasizing meticulous preparation of both ligand and protein, employing a validated docking protocol, and critically analyzing the results through both quantitative and qualitative lenses, researchers can generate robust and meaningful hypotheses.

It is imperative to remember that molecular docking is a computational modeling technique.[5] The predictions of binding affinity and interaction patterns are hypotheses that must be confirmed through experimental validation, such as in vitro binding assays and activity studies. The insights gained from a well-executed docking study, however, provide a powerful and rational basis to guide these future experimental endeavors.

References

  • Vertex AI Search. (n.d.). Basics, types and applications of molecular docking: A review.
  • Vertex AI Search. (2025, June 10). A Comprehensive Review on Molecular Docking in Drug Discovery.
  • PLOS. (2025, May 9). Ten quick tips to perform meaningful and reproducible molecular docking calculations.
  • Creative Proteomics. (n.d.). Molecular Docking Results Analysis and Accuracy Improvement.
  • ChemCopilot. (2025, April 29). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners.
  • University of Something. (n.d.). Molecular Docking Tutorial.
  • ResearchGate. (2024, September 19). How to interprete and analyze molecular docking results?.
  • Chemistry LibreTexts. (2022, July 26). 7.5: Molecular Docking Experiments.
  • Quora. (2021, September 20). How does one prepare proteins for molecular docking?.
  • Palacký University Olomouc. (2025, January 27-31). Molecular Docking Tutorial.
  • ResearchGate. (2024, March 15). A REVIEW ON MOLECULAR DOCKING AND ITS APPLICATION.
  • Matter Modeling Stack Exchange. (2020, May 18). How I can analyze and present docking results?.
  • JSciMed Central. (2016, August 18). A Review on Molecular Docking: Novel Tool for Drug Discovery.
  • ResearchGate. (2022, April 25). How to validate the molecular docking results?.
  • PMC. (n.d.). Molecular Docking: A powerful approach for structure-based drug discovery.
  • Galaxy Training. (2019, October 19). Protein-ligand docking.
  • PLOS. (2025, May 9). Ten quick tips to perform meaningful and~reproducible molecular docking calculations.
  • PMC. (n.d.). Ligand docking and binding site analysis with PyMOL and Autodock/Vina.
  • CD ComputaBio. (n.d.). Analysis and Mapping of Molecular Docking Results.
  • YouTube. (2025, August 12). How to Interpret Docking Scores with Precision | Molecular Docking Tutorial.
  • Some University. (n.d.). Session 4: Introduction to in silico docking.
  • PMC. (n.d.). Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase.
  • Docking Server. (n.d.). Steps of ligand docking.
  • Microbe Notes. (2025, December 22). Molecular Docking: Principle, Steps, Types, Tools, Models, Uses.
  • Michigan State University. (n.d.). Lessons from Docking Validation.
  • UCSF DOCK. (2025, June 6). Tutorial: Prepping Molecules.
  • YouTube. (2023, October 22). Docking Result Analysis and Validation with Discovery Studio.
  • ResearchGate. (2016, December 11). What protein pre-processing steps required for docking?.
  • Schrödinger. (n.d.). Protein Preparation Workflow.
  • YouTube. (2021, May 11). AutoDock Tutorial- Part 4. Preparing Ligand for Docking.
  • PubMed. (2014, May 22). Synthesis and evaluation of cyclohexane carboxylic acid head group containing isoxazole and thiazole analogs as DGAT1 inhibitors.
  • NIH. (n.d.). cis-4-(Tosyloxymethyl)cyclohexanecarboxylic acid.

Sources

Exploratory

preliminary in vivo toxicity screening of cis-4-(2,5-Dimethylbenzoyl)cyclohexane-1-carboxylic acid

An In-Depth Technical Guide to the Preliminary In Vivo Toxicity Screening of cis-4-(2,5-Dimethylbenzoyl)cyclohexane-1-carboxylic Acid Executive Summary As a Senior Application Scientist, I approach the preliminary in viv...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Preliminary In Vivo Toxicity Screening of cis-4-(2,5-Dimethylbenzoyl)cyclohexane-1-carboxylic Acid

Executive Summary

As a Senior Application Scientist, I approach the preliminary in vivo toxicity screening of novel small molecule entities (NMEs) not merely as a regulatory checkbox, but as a critical mechanistic investigation. cis-4-(2,5-Dimethylbenzoyl)cyclohexane-1-carboxylic acid is a structurally unique compound featuring a lipophilic 2,5-dimethylbenzoyl moiety and a polar carboxylic acid group. This amphiphilic nature dictates its pharmacokinetic behavior, necessitating a rigorously designed, self-validating screening protocol.

This whitepaper outlines a comprehensive, causality-driven methodology for the preliminary in vivo toxicity screening of this compound, integrating acute and sub-acute models to establish the Maximum Tolerated Dose (MTD), the No-Observed-Adverse-Effect Level (NOAEL), and target organ toxicity profiles.

Compound Profiling & Mechanistic Rationale

Before initiating in vivo workflows, it is imperative to understand the physicochemical properties that drive biological interactions. The presence of the carboxylic acid (pKa ~4.5) suggests the compound will be ionized at physiological pH, potentially limiting passive diffusion but facilitating active transport or renal clearance. Conversely, the 2,5-dimethylbenzoyl group imparts significant lipophilicity, increasing the likelihood of hepatic metabolism via Cytochrome P450 (CYP450) enzymes (specifically benzylic oxidation of the methyl groups) and subsequent Phase II glucuronidation.

Causality in Protocol Design: Because of this structural profile, our screening must heavily monitor hepatotoxicity and nephrotoxicity. If the Phase II conjugation pathways become saturated at high doses, reactive oxidative intermediates from the dimethylbenzoyl moiety may deplete hepatocellular glutathione, leading to cellular necrosis. Therefore, our in vivo protocols are explicitly designed to capture these specific biochemical shifts.

Phase I: Acute Oral Toxicity via the Up-and-Down Procedure (UDP)

To determine the acute systemic toxicity and estimate the median lethal dose (LD50) while strictly adhering to the 3Rs (Replacement, Reduction, Refinement) of animal welfare, we utilize the OECD Test Guideline 425: Acute Oral Toxicity - Up-and-Down Procedure [1]. This method significantly reduces animal usage compared to traditional fixed-dose methods by employing a sequential dosing strategy[2].

Step-by-Step Methodology (OECD 425)
  • Animal Selection & Preparation: Select healthy, nulliparous, and non-pregnant female rodents (typically Sprague-Dawley or Wistar rats). Females are utilized because historical data indicates they are generally more sensitive to acute toxicity, ensuring the most conservative safety estimate[1].

  • Fasting: Fast the animals overnight prior to dosing to eliminate food-drug interactions and ensure consistent gastric absorption. Water is provided ad libitum.

  • Vehicle Selection & Formulation: Due to the compound's lipophilicity, formulate the drug in 0.5% Carboxymethylcellulose (CMC) or a PEG400/Tween-80 suspension. The formulation must be homogenous.

  • Sequential Dosing:

    • Administer the test substance via oral gavage to a single animal at the starting dose (e.g., 175 mg/kg, the default progression step if no prior data exists)[1].

    • Observe the animal critically for 48 hours.

  • Decision Tree Execution:

    • If the animal survives , the dose for the next single animal is increased by a default progression factor of 3.2 (e.g., to 550 mg/kg)[1].

    • If the animal dies or is moribund , the dose for the next animal is decreased by a factor of 3.2 (e.g., to 55 mg/kg)[2].

  • Observation Period: Continue the sequence until the stopping criteria are met (e.g., 5 reversals or reaching the limit dose of 2000 mg/kg). Surviving animals are observed for a total of 14 days for delayed toxicity[1].

OECD425 Start Start: Dose Animal 1 (e.g., 175 mg/kg) Obs Observe for 48 Hours Start->Obs Survive Survival Obs->Survive Die Mortality / Moribund Obs->Die DoseUp Dose Animal 2 at Higher Level (e.g., 550 mg/kg) Survive->DoseUp DoseDown Dose Animal 2 at Lower Level (e.g., 55 mg/kg) Die->DoseDown Stop Stopping Criteria Met (Calculate LD50) DoseUp->Stop DoseDown->Stop

Figure 1: Logical workflow of the OECD 425 Up-and-Down Procedure for acute oral toxicity.

Phase II: Repeated Dose 28-Day Oral Toxicity Study

While acute studies identify immediate lethality, chronic exposure is required to identify cumulative damage. We employ the OECD Test Guideline 407: Repeated Dose 28-Day Oral Toxicity Study in Rodents [3]. This protocol acts as a self-validating system by incorporating "Satellite Groups" to differentiate between transient adaptive responses (e.g., reversible enzyme induction) and permanent toxicological damage[4].

Step-by-Step Methodology (OECD 407)
  • Group Assignment: Randomize animals into four primary groups: Vehicle Control, Low Dose, Mid Dose, and High Dose (MTD derived from the Phase I study). Each group consists of 10 animals (5 males, 5 females)[4].

  • Satellite Groups: Assign an additional 10 animals (5 males, 5 females) to the Control and High Dose groups. These animals will not be sacrificed at day 28; instead, they are observed for an additional 14 days post-treatment to assess the reversibility of any observed toxic effects[4].

  • Dosing Regimen: Administer the compound daily via oral gavage for 28 consecutive days.

  • In-Life Monitoring: Record body weight and food consumption weekly. Perform a Functional Observational Battery (FOB) in the final week to assess neurotoxicity (e.g., grip strength, sensory reactivity)[3].

  • Terminal Endpoints: On Day 29, euthanize the primary groups. Collect blood for hematology and clinical chemistry. Perform gross necropsy and harvest organs (liver, kidneys, heart, spleen, brain) for histopathological evaluation.

MechPath Drug cis-4-(2,5-Dimethylbenzoyl) cyclohexane-1-carboxylic acid CYP Hepatic CYP450 (Benzylic Oxidation) Drug->CYP UGT UGT Enzymes (Glucuronidation) Drug->UGT Metab1 Reactive Intermediate (Oxidative Stress) CYP->Metab1 Metab2 Acyl Glucuronide (Renal Excretion) UGT->Metab2 Tox Hepatotoxicity (Elevated AST/ALT) Metab1->Tox Glutathione Depletion

Figure 2: Proposed hepatic metabolism and potential toxicity pathways of the test compound.

Data Presentation & Mechanistic Interpretation

To ensure scientific integrity, all quantitative data must be synthesized to reveal the causality of the compound's physiological impact. The tables below outline the critical parameters monitored during the OECD 407 study and their mechanistic rationale.

Table 1: In-Life Clinical Observations and Functional Observational Battery (FOB)

Parameter CategorySpecific ObservationsFrequencyMechanistic Causality / Rationale
Somatic Health Body weight changes, food/water consumptionWeeklyIdentifies systemic metabolic disruption or gastrointestinal intolerance to the carboxylic acid moiety.
Autonomic Signs Salivation, piloerection, pupil sizeDailyDetects off-target binding to muscarinic or adrenergic receptors.
Neuromuscular Grip strength, gait abnormalities, tremorsWeek 4Assesses potential CNS penetration of the lipophilic molecule and subsequent neurotoxicity.

Table 2: Clinical Chemistry & Target Organ Biomarkers

BiomarkerTarget OrganDiagnostic IndicationMechanistic Rationale for cis-4-(2,5-Dimethylbenzoyl)...
AST / ALT LiverHepatocellular NecrosisOver-oxidation of the 2,5-dimethylbenzoyl group by CYP450 leading to reactive oxygen species (ROS) and cellular damage.
BUN / Creatinine KidneysRenal ImpairmentPrecipitation of the carboxylic acid in renal tubules or toxicity from acyl glucuronide clearance.
ALP / Bilirubin Liver / BiliaryCholestasisBiliary sludging due to the excretion of large, lipophilic conjugated metabolites.

Conclusion & Go/No-Go Criteria

The relies on the precise execution of OECD 425 and OECD 407 protocols. A successful candidate profile (a "Go" decision for IND-enabling studies) requires a wide therapeutic index—specifically, a NOAEL that is at least 10-fold higher than the projected efficacious pharmacological dose, with any observed high-dose toxicities demonstrating full reversibility in the satellite groups.

By grounding our experimental design in the physicochemical realities of the molecule, we transform standard regulatory screening into a robust, predictive science.

References

  • OECD Test Guideline 425 - National Toxicology Program Source: National Institutes of Health (NIH) URL:[Link]

  • Repeated dose 28 days oral toxicity study in rodents (OECD 407: 2008) Source: IVAMI (Instituto Valenciano de Microbiología) URL:[Link]

  • Alternative Methods for the Median Lethal Dose (LD50) Test: The Up-and-Down Procedure for Acute Oral Toxicity Source: Oxford University Press (OUP) URL:[Link]

  • OECD 407/OCSPP 870.3050: Oral toxicity study (repeated dose, 28-Day) Source: Labcorp URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis Protocol for cis-4-(2,5-Dimethylbenzoyl)cyclohexane-1-carboxylic acid

Introduction & Mechanistic Rationale The compound cis-4-(2,5-Dimethylbenzoyl)cyclohexane-1-carboxylic acid is a highly valuable bifunctional building block utilized in advanced medicinal chemistry, notably serving as a c...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

The compound cis-4-(2,5-Dimethylbenzoyl)cyclohexane-1-carboxylic acid is a highly valuable bifunctional building block utilized in advanced medicinal chemistry, notably serving as a critical intermediate in the synthesis of ubiquitin-specific protease 7 (USP7) inhibitors and potent anticancer agents [1].

Synthesizing the strictly cis-configured isomer presents a unique stereochemical challenge. The proton located alpha ( α ) to both the carbonyl and carboxylate groups is prone to epimerization under basic or acidic conditions. Because the trans isomer (where both the bulky aroyl group and the carboxylic acid occupy equatorial positions) represents the thermodynamic sink, kinetic control and mild reaction conditions are paramount. This protocol outlines a highly controlled, three-phase synthetic route: (1) mild acid chloride formation, (2) low-temperature Friedel-Crafts acylation, and (3) room-temperature saponification followed by stereoisomer isolation [2, 3].

Synthetic Strategy & Reaction Pathway

The workflow utilizes cis-1,4-cyclohexanedicarboxylic acid mono-methyl ester to establish the initial stereocenter, leveraging oxalyl chloride to prevent premature epimerization.

SynthesisWorkflow A cis-1,4-Cyclohexanedicarboxylic acid mono-methyl ester B Oxalyl Chloride, DMF (cat.) CH2Cl2, 0 °C to RT A->B C Acid Chloride Intermediate B->C D p-Xylene, AlCl3 CH2Cl2, 0 °C C->D E Methyl cis-4-(2,5-dimethylbenzoyl) cyclohexanecarboxylate D->E F LiOH, THF/H2O RT, 4 h E->F G cis-4-(2,5-Dimethylbenzoyl) cyclohexane-1-carboxylic acid F->G H Prep-HPLC / Recrystallization (Stereoisomer separation) G->H

Workflow for the synthesis of cis-4-(2,5-Dimethylbenzoyl)cyclohexane-1-carboxylic acid.

Materials and Reagents

Table 1: Quantitative reagent requirements for a standard 10 mmol scale synthesis.

ReagentMW ( g/mol )EquivalentsAmountRole
cis-1,4-Cyclohexanedicarboxylic acid mono-methyl ester186.211.01.86 g (10 mmol)Starting Material
Oxalyl Chloride126.931.21.52 g (12 mmol)Activating Agent
N,N-Dimethylformamide (DMF)73.09Cat.2 dropsCatalyst
p-Xylene (1,4-Dimethylbenzene)106.171.51.59 g (15 mmol)Nucleophile
Aluminum Chloride (AlCl 3​ )133.342.02.67 g (20 mmol)Lewis Acid
Lithium Hydroxide Monohydrate41.963.01.26 g (30 mmol)Saponification Base
Dichloromethane (DCM)84.93Solvent50 mLReaction Solvent

Step-by-Step Methodologies

Phase 1: Activation of the Carboxylic Acid
  • Preparation: Purge a flame-dried 100 mL round-bottom flask with Argon. Dissolve cis-1,4-cyclohexanedicarboxylic acid mono-methyl ester (1.86 g, 10 mmol) in 25 mL of anhydrous DCM.

  • Catalysis: Add 2 drops of anhydrous DMF. Cool the mixture to 0 °C in an ice bath.

    • Causality: DMF reacts with oxalyl chloride to form the highly electrophilic Vilsmeier-Haack intermediate, which rapidly converts the carboxylic acid to the acid chloride at low temperatures.

  • Activation: Add oxalyl chloride (1.52 g, 12 mmol) dropwise over 10 minutes.

    • Causality: Oxalyl chloride is explicitly chosen over thionyl chloride ( SOCl2​ ). It operates efficiently at 0 °C to room temperature, preventing the thermal epimerization of the α -proton that typically occurs when refluxing with SOCl2​ .

  • Maturation: Remove the ice bath and stir at room temperature for 2 hours until gas evolution (CO, CO 2​ , HCl) ceases.

  • Concentration: Concentrate the mixture under reduced pressure to remove excess oxalyl chloride and DCM, yielding the crude acid chloride as a pale yellow oil.

Phase 2: Friedel-Crafts Acylation
  • Complexation: Redissolve the crude acid chloride in 25 mL of anhydrous DCM. Cool strictly to 0 °C. Add p-xylene (1.59 g, 15 mmol).

  • Lewis Acid Addition: Add anhydrous AlCl 3​ (2.67 g, 20 mmol) portion-wise over 15 minutes to control the exotherm.

    • Causality: A full 2.0 equivalents of AlCl 3​ are required. The Lewis acid coordinates not only with the forming ketone oxygen but also with the ester moiety, necessitating an excess to drive the electrophilic aromatic substitution.

  • Reaction: Stir at 0 °C for 1 hour, then allow to warm to room temperature for 4 hours.

  • Self-Validation (TLC): Quench a 10 µL aliquot in 1 mL of ice-water, extract with EtOAc, and spot on a silica TLC plate (Hexanes:EtOAc 4:1). The complete disappearance of the starting material validates reaction completion.

  • Workup: Carefully pour the reaction mixture into 50 mL of ice-cold 1M HCl.

    • Causality: The acidic quench breaks down the aluminum complexes, preventing the formation of intractable, emulsion-causing aluminum hydroxide gels during extraction.

  • Extraction: Extract the aqueous layer with DCM (3 × 20 mL). Wash the combined organic layers with brine, dry over Na 2​ SO 4​ , and concentrate to yield crude methyl cis-4-(2,5-dimethylbenzoyl)cyclohexanecarboxylate.

Phase 3: Saponification and Stereochemical Isolation
  • Hydrolysis: Dissolve the crude ester in 30 mL of a THF/MeOH/H 2​ O mixture (2:1:1 v/v/v). Add LiOH·H 2​ O (1.26 g, 30 mmol).

  • Kinetic Control: Stir the mixture at room temperature for exactly 4 hours.

    • Causality: Heating must be strictly avoided. Elevated temperatures in the presence of a base will accelerate enolization at the α -carbon, driving the stereocenter to the thermodynamically favored trans (diequatorial) configuration.

  • Self-Validation (LC-MS): Monitor the reaction via LC-MS. Proceed to workup only when the ester mass ( [M+H]+ = 275) is entirely replaced by the acid mass ( [M−H]− = 259).

  • Isolation: Concentrate the mixture to remove THF and MeOH. Dilute the aqueous phase with 20 mL of water and wash with diethyl ether (20 mL) to remove non-polar impurities.

  • Acidification: Acidify the aqueous layer to pH 2 using 1M HCl. Extract the precipitated product with EtOAc (3 × 30 mL). Dry over Na 2​ SO 4​ and concentrate.

  • Stereoisomer Separation: Because trace epimerization is unavoidable, the crude product will be a cis/trans mixture. Isolate the pure cis isomer via Preparative HPLC (C18 column, Acetonitrile/Water gradient with 0.1% TFA) or via fractional recrystallization from hot EtOAc/Hexanes.

Analytical Characterization & Quality Control

To validate the self-consistency and stereochemical purity of the final product, conduct the following analyses:

  • LC-MS: Calculate for C 16​ H 20​ O 3​ : 260.14. Found: m/z 259.1 [M−H]− .

  • 1 H NMR (400 MHz, CDCl 3​ ) Stereochemical Validation: The stereochemistry is definitively proven by the coupling constants ( J ) of the proton alpha to the carboxylic acid. Assuming the bulky 2,5-dimethylbenzoyl group locks the ring in an equatorial position, the cis isomer will have an axial carboxylic acid. Consequently, the α -proton is equatorial and will exhibit only small coupling constants ( Je,a​ and Je,e​≈2−5 Hz) with the adjacent methylene protons. In contrast, the trans isomer's α -proton is axial and will show two large axial-axial couplings ( Ja,a​≈10−12 Hz).

References

  • Title: US20160185785A1 - Pyrrolo and pyrazolopyrimidines as ubiquitin-specific protease 7 inhibitors Source: Google Patents URL
  • Title: A Novel Potent Anticancer Compound Optimized from a Natural Oridonin Scaffold Induces Apoptosis and Cell Cycle Arrest through the Mitochondrial Pathway Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

Application

Application Note: Catalytic Hydrogenation of cis-4-(2,5-Dimethylbenzoyl)cyclohexane-1-carboxylic Acid

Executive Summary The reductive deoxygenation of aromatic ketones to their corresponding benzylic methylenes is a pivotal transformation in the synthesis of rigid, lipophilic pharmacophores. This application note details...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The reductive deoxygenation of aromatic ketones to their corresponding benzylic methylenes is a pivotal transformation in the synthesis of rigid, lipophilic pharmacophores. This application note details the optimized protocol for the catalytic hydrogenation of cis-4-(2,5-dimethylbenzoyl)cyclohexane-1-carboxylic acid to cis-4-(2,5-dimethylbenzyl)cyclohexane-1-carboxylic acid. By utilizing 10% Palladium on Carbon (Pd/C) in glacial acetic acid, the protocol ensures complete hydrogenolysis of the carbonyl group while strictly preserving the cis-stereochemistry of the cyclohexane ring.

Mechanistic Rationale & Causality

The transformation of an aryl ketone to an aryl alkane via catalytic hydrogenation proceeds through a two-step sequence:

  • Reduction to Benzylic Alcohol: The ketone is first reduced to a secondary benzylic alcohol.

  • Hydrogenolysis of the C-O Bond: The benzylic alcohol undergoes C-O bond cleavage to yield the methylene group.

Catalyst Selection: 10% Pd/C is selected because palladium exhibits exceptional selectivity for benzylic C-O hydrogenolysis without reducing the aromatic ring or the aliphatic carboxylic acid, unlike rhodium or ruthenium catalysts which often lead to over-reduction[1].

Solvent Causality: The second step (hydrogenolysis) is notoriously slow in neutral solvents (like ethanol or ethyl acetate) and often stalls at the alcohol intermediate[2]. Glacial acetic acid serves a dual purpose. First, it protonates the intermediate benzylic alcohol, facilitating the elimination of water to form a transient benzylic cation or radical species on the palladium surface, which is rapidly reduced by hydrogen[3]. Second, the acidic medium suppresses the enolization of the ketone. Because the proton alpha to the carbonyl (at C4 of the cyclohexane ring) is enolizable, basic or neutral conditions at elevated temperatures can lead to epimerization from the desired cis-isomer to the thermodynamically more stable trans-isomer. Rapid reduction in an acidic environment kinetically traps the cis-configuration, as stereoselectivity is highly dependent on the catalyst and solvent environment[4].

Mechanism Ketone Aryl Ketone (Reactant) Alcohol Benzylic Alcohol (Intermediate) Ketone->Alcohol H2, Pd/C Cation Benzylic Cation (Acid-Promoted) Alcohol->Cation AcOH, -H2O Alkane Aryl Alkane (Product) Cation->Alkane H2, Pd/C

Mechanistic pathway of Pd/C catalyzed hydrogenolysis of aromatic ketones in acidic media.

Experimental Workflow

Workflow Step1 1. Reactor Preparation Purge with N2, Load Reactant & Pd/C Step2 2. Solvent Addition Add Glacial Acetic Acid Step1->Step2 Step3 3. Hydrogenation 45 psi H2, 45 °C, 6-8 h Step2->Step3 Step4 4. Catalyst Filtration Filter through Celite pad Step3->Step4 Step5 5. Workup & Crystallization Concentrate, precipitate in H2O Step4->Step5 Step6 6. Quality Control HPLC & NMR Analysis Step5->Step6

Process workflow for the catalytic hydrogenation and isolation of the target benzylic compound.

Detailed Protocol

Scale: 10.0 g (38.4 mmol) of cis-4-(2,5-Dimethylbenzoyl)cyclohexane-1-carboxylic acid.

Materials & Reagents:

  • cis-4-(2,5-Dimethylbenzoyl)cyclohexane-1-carboxylic acid (Target Reactant)

  • 10% Palladium on Carbon (Pd/C), 50% wet (1.0 g, 10 wt% relative to substrate)

  • Glacial Acetic Acid (ACS Reagent Grade, 100 mL)

  • Hydrogen Gas (UHP Grade, >99.999%)

  • Celite® 545 (for filtration)

Step-by-Step Procedure:

  • Reactor Setup: Equip a 250 mL stainless steel Parr autoclave or heavy-walled glass hydrogenation vessel with a magnetic stir bar.

  • Inertion: Purge the vessel with Nitrogen ( N2​ ) for 5 minutes to displace oxygen. (Self-validating step: Failure to purge can lead to ignition of the solvent upon addition of the pyrophoric Pd/C catalyst).

  • Loading: Under a continuous N2​ stream, charge the vessel with 10.0 g of the reactant, followed by 1.0 g of 10% Pd/C (50% wet).

  • Solvent Addition: Carefully add 100 mL of glacial acetic acid, washing down any catalyst adhered to the vessel walls.

  • Hydrogenation:

    • Seal the reactor and purge with H2​ gas three times (pressurize to 20 psi, then vent to 0 psi).

    • Pressurize the reactor to 45 psi with H2​ .

    • Begin vigorous stirring (800-1000 rpm) to ensure optimal gas-liquid-solid mass transfer.

    • Heat the reaction mixture to 45 °C.

  • In-Process Control (IPC): Monitor the hydrogen uptake. The theoretical consumption is 2 molar equivalents of H2​ . After 6 hours, sample the reaction mixture, filter through a syringe filter, and analyze via HPLC. The intermediate alcohol should be <1% Area.

  • Workup:

    • Once complete, cool the reactor to room temperature and carefully vent the H2​ gas. Purge with N2​ for 5 minutes.

    • Filter the reaction mixture through a tight pad of Celite to remove the Pd/C catalyst. Wash the pad with an additional 20 mL of acetic acid. (Warning: Do not let the catalyst pad dry out, as it may ignite).

  • Isolation:

    • Concentrate the filtrate under reduced pressure (rotary evaporator, bath temp 50 °C) to approximately 25 mL.

    • Add the concentrated solution dropwise into 150 mL of rapidly stirring ice-water. The product will precipitate as a white solid.

    • Filter the solid, wash with cold water ( 3×30 mL), and dry in a vacuum oven at 40 °C overnight.

Analytical Data & Quality Control

The optimization of reaction conditions highlights the critical balance between achieving complete hydrogenolysis and minimizing epimerization.

EntrySolventTemp (°C)Pressure (psi)Time (h)Conversion (%)cis:trans RatioIsolated Yield (%)
1Ethanol251512100 (to alcohol)98:2N/A
2Acetic Acid2545128598:280
3 Acetic Acid 45 45 6 >99 97:3 92
4Acetic Acid706012>9985:1575

Table 1: Optimization of reaction conditions. Entry 3 represents the optimal parameters balancing rate, yield, and stereoretention.

Troubleshooting & Optimization

  • Incomplete Reduction (Stalling at the Alcohol): If HPLC indicates a buildup of the benzylic alcohol intermediate, the catalyst may be poisoned, or the acidity is insufficient. Solution: Add a catalytic amount of perchloric acid ( HClO4​ , 0.1 equivalents) to increase the protonation rate of the alcohol, or filter the mixture and resubject to fresh catalyst.

  • Epimerization to the trans-Isomer: Observed if the reaction temperature exceeds 50 °C or if the reaction is left stirring for prolonged periods after completion. Solution: Strictly control the temperature to 45 °C and terminate the reaction immediately upon complete H2​ consumption.

  • Over-Reduction (Ring Hydrogenation): Formation of the fully saturated cyclohexyl-cyclohexane derivative. Solution: Ensure the pressure does not exceed 50 psi and avoid using more active catalysts like Rh/C or PtO2.

References

  • Wang, H., Li, L., Bai, X.-F., Shang, J.-Y., Yang, K.-X. and Xu, Z.-Q. (2013). "Efficient Palladium-Catalyzed C-O Hydrogenolysis of Benzylic Alcohols and Aromatic Ketones with Polymethylhydrosiloxane." Advanced Synthesis & Catalysis, 355: 341-347.[Link]

  • Mitsui, S., Imaizumi, S., Esashi, Y. (1965). "Catalytic Hydrogenolysis of Benzyl-type Alcohols and Their Derivatives." Bulletin of the Chemical Society of Japan, 38(11): 1897-1905.[Link]

  • Van Doorslaer, C., Wahlen, J., Mertens, P., De Vos, D. E. (2008). "Catalytic Hydrogenolysis of Aromatic Ketones in Mixed Choline-Betainium Ionic Liquids." ChemSusChem, 1(12): 997-1005.[Link]

Sources

Method

conjugation of cis-4-(2,5-Dimethylbenzoyl)cyclohexane-1-carboxylic acid to carrier proteins

An Application Guide: Covalent Conjugation of cis-4-(2,5-Dimethylbenzoyl)cyclohexane-1-carboxylic acid to Carrier Proteins using EDC/NHS Chemistry Audience: Researchers, scientists, and drug development professionals. Ab...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide: Covalent Conjugation of cis-4-(2,5-Dimethylbenzoyl)cyclohexane-1-carboxylic acid to Carrier Proteins using EDC/NHS Chemistry

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide for the covalent conjugation of the hapten, cis-4-(2,5-Dimethylbenzoyl)cyclohexane-1-carboxylic acid, to amine-containing carrier proteins such as Bovine Serum Albumin (BSA) and Keyhole Limpet Hemocyanin (KLH). Small molecules, or haptens, are typically non-immunogenic on their own and require conjugation to a larger carrier molecule to elicit a robust immune response for antibody production or to develop immunoassays.[1][2][3][] The protocol herein details the widely-used and efficient carbodiimide crosslinker chemistry involving 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS). We will explore the reaction mechanism, provide detailed step-by-step protocols for conjugation and purification, discuss critical methods for characterization, and offer a troubleshooting guide to ensure reproducible and successful outcomes.

Scientific Principle: The Chemistry of Conjugation

The conjugation strategy hinges on the formation of a stable amide bond between the carboxylic acid group of the hapten and the primary amine groups (e.g., from lysine residues) on the carrier protein. This is achieved via a two-step process using EDC and NHS.[5][6][7]

  • Carboxyl Activation: EDC reacts with the carboxyl group on the cis-4-(2,5-Dimethylbenzoyl)cyclohexane-1-carboxylic acid to form a highly reactive but unstable O-acylisourea intermediate. This step is most efficient in a slightly acidic environment (pH 4.5-6.0) to prevent premature hydrolysis.[8][9]

  • Intermediate Stabilization & Amine Reaction: The addition of NHS reacts with the O-acylisourea intermediate to form a more stable, amine-reactive NHS ester.[7] This semi-stable intermediate is less susceptible to hydrolysis in aqueous solutions than the O-acylisourea intermediate, increasing the overall efficiency of the conjugation reaction.[5] The NHS ester then readily reacts with primary amines on the carrier protein at a physiological to slightly alkaline pH (7.2-8.5) to form a stable amide bond, releasing NHS as a byproduct.[8][9]

The inclusion of NHS is critical for improving the yield and reproducibility of the conjugation compared to using EDC alone.[10]

G cluster_0 Step 1: Carboxyl Activation (pH 4.5-6.0) cluster_1 Step 2: NHS Ester Formation & Amine Coupling (pH 7.2-8.5) Hapten Hapten-COOH EDC + EDC Hapten->EDC Intermediate1 O-acylisourea Intermediate (Unstable) EDC->Intermediate1 NHS + NHS Intermediate1->NHS Intermediate2 Amine-Reactive NHS Ester (Semi-Stable) NHS->Intermediate2 Carrier + Carrier Protein-NH₂ Intermediate2->Carrier Conjugate Stable Hapten-Carrier Conjugate (Amide Bond) Carrier->Conjugate

Figure 1: Reaction mechanism of the two-step EDC/NHS conjugation chemistry.

Materials and Reagents

Equipment
  • Magnetic stirrer and stir bars

  • pH meter

  • Analytical balance

  • Microcentrifuge

  • Spectrophotometer (for characterization)

  • Dialysis tubing (e.g., 10-14 kDa MWCO) or desalting columns

  • Standard laboratory glassware and consumables

Reagents
  • Hapten: cis-4-(2,5-Dimethylbenzoyl)cyclohexane-1-carboxylic acid

  • Carrier Proteins:

    • Bovine Serum Albumin (BSA)

    • Keyhole Limpet Hemocyanin (KLH)

  • Crosslinking Reagents:

    • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC, EDAC) (Store desiccated at -20°C)

    • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS) (Store desiccated at 4°C)

  • Solvents & Buffers:

    • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0. Crucially, do not use phosphate or carboxylate buffers for this step.[8]

    • Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.4. Do not use Tris or other amine-containing buffers.[8]

    • Organic Solvent (for Hapten): Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO), anhydrous.

    • Quenching Solution (Optional): 1 M Hydroxylamine HCl, pH 8.5 or 1 M Glycine.

    • Dialysis Buffer: PBS, pH 7.4.

Experimental Workflow Overview

The entire process, from reagent preparation to the final purified product, follows a logical sequence of activation, coupling, purification, and characterization.

G A 1. Reagent & Buffer Preparation B 2. Dissolve Hapten & Carrier Protein A->B C 3. Activate Hapten Carboxyl Group with EDC and NHS B->C D 4. Couple Activated Hapten to Carrier Protein C->D E 5. Purify Conjugate (Dialysis or Desalting) D->E F 6. Characterize Conjugate (e.g., MALDI-TOF, UV-Vis) E->F G Final Product: Purified & Characterized Hapten-Carrier Conjugate F->G

Sources

Application

Process Scale-Up and Stereoselective Manufacturing of cis-4-(2,5-Dimethylbenzoyl)cyclohexane-1-carboxylic Acid

Executive Summary & Strategic Context Alicyclic scaffolds with precisely defined stereochemistry are increasingly critical in modern pharmaceutical development, offering superior pharmacokinetic properties and target spe...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Strategic Context

Alicyclic scaffolds with precisely defined stereochemistry are increasingly critical in modern pharmaceutical development, offering superior pharmacokinetic properties and target specificity compared to traditional flat aromatic rings. The compound cis-4-(2,5-dimethylbenzoyl)cyclohexane-1-carboxylic acid serves as a high-value, rigid intermediate in the synthesis of advanced therapeutics.

Scaling up the manufacturing of this molecule presents a classic process chemistry challenge: the desired cis isomer (axial-equatorial) is thermodynamically less stable than its trans counterpart (diequatorial). Standard fractional crystallization results in poor yields and unacceptable material waste. This application note details a highly efficient, scalable, and self-validating manufacturing protocol that overcomes this thermodynamic penalty by coupling a regiocontrolled Friedel-Crafts acylation with a Crystallization-Induced Dynamic Resolution (CIDR) cascade.

Mechanistic Insights & Process Causality

Regiocontrolled Friedel-Crafts Acylation

The synthetic sequence initiates with the Friedel-Crafts acylation of p-xylene. To enforce strict 1:1 stoichiometry and prevent di-acylation or polymer formation, cyclohexane-1,4-dicarboxylic acid is first converted to its mono-methyl ester mono-acid chloride.

Aluminum chloride (AlCl 3​ ) is utilized as the Lewis acid. While catalytic iron or titanium salts can sometimes be used for activated arenes[1], the unactivated nature of p-xylene necessitates stoichiometric AlCl 3​ to drive the acylium ion formation[2]. Strict temperature control (0–5 °C during addition, warming to 20 °C) is critical to suppress undesired polyalkylation and Scholl-type coupling side reactions. Following the acylation, base-catalyzed hydrolysis of the methyl ester yields the free carboxylic acid. Because the bulky 2,5-dimethylbenzoyl group and the carboxylic acid prefer equatorial positions to minimize 1,3-diaxial interactions, this step inherently produces a thermodynamic mixture heavily favoring the trans isomer (~75:25 trans:cis).

Stereocontrol via Crystallization-Induced Dynamic Resolution (CIDR)

To invert the natural thermodynamic ratio and isolate the less stable cis isomer, we employ Crystallization-Induced Dynamic Resolution (CIDR). CIDR is a powerful process chemistry technique that couples in situ epimerization with selective precipitation, theoretically allowing up to 100% conversion of a diastereomeric mixture into a single desired isomer[3].

The proton at the C4 position of the cyclohexane ring (alpha to the benzoyl carbonyl) is weakly acidic. By introducing a non-nucleophilic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), an equilibrium is established via a planar enolate intermediate. Concurrently, the addition of dicyclohexylamine (DCHA) forms a highly insoluble salt specifically with the cis isomer. As the cis-DCHA salt precipitates out of the solvent matrix, Le Chatelier's principle drives the continuous epimerization of the soluble trans isomer into the cis form until the entire mass is converted.

Process Visualizations

ProcessFlow A p-Xylene + Cyclohexane-1,4- dicarbonyl chloride mono-methyl ester B Friedel-Crafts Acylation (AlCl3, DCM, 0-20°C) A->B C Ester Hydrolysis (NaOH, MeOH, Reflux) B->C D cis/trans-Acid Mixture (~75:25 trans:cis) C->D E CIDR Epimerization (DBU, DCHA, IPA, 80°C) D->E F cis-Isomer DCHA Salt (Selective Precipitation) E->F G Salt Break (1M HCl, EtOAc) F->G H Pure cis-4-(2,5-Dimethylbenzoyl) cyclohexane-1-carboxylic acid G->H

Caption: End-to-end manufacturing workflow from raw materials to the pure cis-isomer.

CIDR_Mechanism trans trans-Isomer (Solution) enolate Enolate Intermediate (Solution) trans->enolate DBU (-H+) cis cis-Isomer (Solution) enolate->cis DBU-H+ (+H+) solid cis-Isomer DCHA Salt (Solid Precipitate) cis->solid + DCHA Crystallization solid->cis Dissolution (Negligible)

Caption: Thermodynamic equilibrium and kinetic trapping mechanism during the CIDR process.

Experimental Protocols

Protocol A: Synthesis of cis/trans-4-(2,5-Dimethylbenzoyl)cyclohexane-1-carboxylic acid
  • Acid Chloride Formation : In a 50 L glass-lined reactor, charge cyclohexane-1,4-dicarboxylic acid mono-methyl ester (5.0 kg, 26.8 mol) and dichloromethane (DCM, 20 L). Add catalytic DMF (50 mL). Slowly add thionyl chloride (3.5 kg, 29.5 mol) over 2 hours at 20 °C. Stir for 4 hours until gas evolution ceases. Concentrate under vacuum to remove excess SOCl 2​ .

  • Friedel-Crafts Acylation : Dissolve the crude acid chloride in fresh DCM (15 L) and add p-xylene (3.4 kg, 32.1 mol). Chill the reactor to 0 °C. Portion-wise, add anhydrous AlCl 3​ (4.3 kg, 32.2 mol) over 3 hours, maintaining the internal temperature strictly below 5 °C. Stir at 20 °C for 12 hours.

  • Quench & Hydrolysis : Quench the reaction by carefully pouring the mixture into ice water (30 L). Separate the organic layer, wash with brine, and concentrate. To the crude ester, add methanol (15 L) and 2M NaOH (15 L). Reflux for 6 hours.

  • Workup : Cool to 20 °C, remove methanol under reduced pressure, and acidify the aqueous layer to pH 2 with 6M HCl. Extract with ethyl acetate (EtOAc, 2 x 15 L). Dry over Na 2​ SO 4​ and concentrate to yield the crude acid mixture (~6.2 kg, ~75:25 trans:cis).

Protocol B: CIDR and Isolation of the cis-Isomer

Note: This protocol is a self-validating system. The continuous precipitation of the solid serves as a visual indicator of successful epimerization, while IPCs ensure quantitative stereoconversion.

  • Salt Formation & Epimerization : In a 50 L reactor, dissolve the crude acid mixture (6.0 kg, 23.0 mol) in isopropanol (IPA, 30 L). Add DBU (0.7 kg, 4.6 mol, 0.2 eq) and dicyclohexylamine (DCHA, 4.2 kg, 23.1 mol, 1.0 eq).

  • Dynamic Resolution : Heat the mixture to 80 °C (reflux) for 24 hours. The cis-DCHA salt will begin to precipitate as a thick white solid after 2–3 hours.

    • In-Process Control (IPC): Sample the slurry at 18 hours, filter, and analyze the solid by HPLC. The cis:trans ratio must be >98:2 before proceeding.

  • Isolation : Cool the reactor to 10 °C at a controlled rate of 10 °C/hour to ensure large, filterable crystals. Filter the suspension and wash the filter cake with cold IPA (5 L).

  • Salt Break : Suspend the wet cake in EtOAc (25 L) and add 1M HCl (15 L). Stir vigorously for 1 hour at 20 °C until all solids dissolve. Separate the organic layer, wash with water (10 L), dry over MgSO 4​ , and concentrate. Crystallize the residue from heptane to afford pure cis-4-(2,5-dimethylbenzoyl)cyclohexane-1-carboxylic acid (Yield: 5.1 kg, 85% from crude, >99.5% cis).

Quantitative Data & Optimization

Table 1: Optimization of Friedel-Crafts Acylation Conditions Causality: AlCl 3​ at controlled low temperatures prevents the over-alkylation of p-xylene, ensuring high purity of the intermediate ester.

EntryLewis AcidEquivalentsTemp (°C)Time (h)Yield (%)Purity (HPLC %)
1AlCl 3​ 1.020126588
2 AlCl 3​ 1.2 0 to 20 12 89 96
3FeCl 3​ 1.220244572
4TiCl 4​ 1.20 to 20125580

Table 2: Solvent and Base Screening for CIDR Causality: Without the DBU epimerization catalyst (Entry 3), the yield is strictly capped by the initial ~25% cis concentration. IPA provides the optimal solubility differential for the DCHA salt.

EntrySolventBase (Epimerization)Amine (Precipitation)Temp (°C)Time (h)Yield of Salt (%)d.r. (cis:trans)
1EthanolDBU (0.2 eq)DCHA (1.0 eq)78244285:15
2TolueneDBU (0.2 eq)DCHA (1.0 eq)110126892:8
3IPANoneDCHA (1.0 eq)80242830:70
4 IPA DBU (0.2 eq) DCHA (1.0 eq) 80 24 91 >99:1

References

  • Anderson, N. G. (2005). Developing Processes for Crystallization-Induced Asymmetric Transformation. Organic Process Research & Development, ACS Publications. 3

  • Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. 2

  • RSC Publishing. (2023). Eco-friendly and efficient Friedel–Crafts acylation of activated arenes catalyzed with low-loaded ferric chloride in propylene carbonate as the solvent. 1

Sources

Technical Notes & Optimization

Troubleshooting

preventing cis-trans isomerization of 4-(2,5-Dimethylbenzoyl)cyclohexane-1-carboxylic acid

Welcome to the technical support guide for 4-(2,5-Dimethylbenzoyl)cyclohexane-1-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to address challenges related to...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for 4-(2,5-Dimethylbenzoyl)cyclohexane-1-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to address challenges related to the stereochemical stability of this compound, specifically the prevention of cis-trans isomerization. This guide provides in-depth troubleshooting, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity of your experimental outcomes.

Introduction to Isomerization in 4-(2,5-Dimethylbenzoyl)cyclohexane-1-carboxylic acid

4-(2,5-Dimethylbenzoyl)cyclohexane-1-carboxylic acid is a disubstituted cyclohexane derivative with two stereoisomers: cis and trans. The spatial arrangement of the bulky 2,5-dimethylbenzoyl group and the carboxylic acid group relative to the cyclohexane ring defines these isomers and significantly influences the molecule's physical, chemical, and biological properties.

In the context of 1,4-disubstituted cyclohexanes, the trans isomer is generally more stable than the cis isomer.[1] This is because both bulky substituents can occupy equatorial positions in the chair conformation of the trans isomer, minimizing steric hindrance.[1][2] In the cis isomer, one substituent is forced into an axial position, leading to unfavorable 1,3-diaxial interactions that destabilize the molecule.[1][3] Understanding and controlling the equilibrium between these isomers is paramount for reproducible research and the development of effective therapeutics.

Isomerization, the conversion of one isomer to another, can be triggered by various factors during synthesis, purification, storage, and experimental handling. This guide will equip you with the knowledge to mitigate these challenges.

Troubleshooting Guide: Preventing Isomerization

This section addresses specific issues you may encounter that could indicate cis-trans isomerization.

Q1: My analytical results (NMR, HPLC) show a mixture of cis and trans isomers, but I started with a pure isomer. What could be the cause?

A1: Unintended isomerization can occur due to several factors. Here’s a breakdown of potential causes and their solutions:

  • Thermal Stress: Elevated temperatures can provide the necessary activation energy for ring flipping and isomerization.

    • Causality: Heat increases molecular motion, allowing the cyclohexane ring to overcome the energy barrier for conformational changes, which can lead to isomerization.

    • Solution: Store the compound at low temperatures, preferably at or below 4°C, and avoid unnecessary exposure to heat during experimental procedures.[4]

  • Acidic or Basic Conditions: The presence of acids or bases can catalyze the isomerization process.

    • Causality: Acids can protonate the carbonyl oxygen of the carboxylic acid, while bases can deprotonate the carboxylic acid or the alpha-carbon, forming intermediates that facilitate the conversion between cis and trans forms.[4][5]

    • Solution: Ensure all solvents and reagents are neutral and free of acidic or basic impurities. Use buffered solutions when pH control is critical for your experiment.

  • Solvent Effects: The polarity of the solvent can influence the rate of isomerization.

    • Causality: Polar solvents can stabilize charged intermediates that may form during acid- or base-catalyzed isomerization, thereby accelerating the process.[4][6]

    • Solution: If you suspect solvent-induced isomerization, consider using less polar solvents like dichloromethane (DCM) or a mixture of chloroform and trifluoroethanol.[4]

Q2: I am synthesizing 4-(2,5-Dimethylbenzoyl)cyclohexane-1-carboxylic acid and the final product is a mixture of isomers. How can I favor the formation of the desired trans isomer?

A2: Controlling stereochemistry during synthesis is crucial. Here are strategies to promote the formation of the thermodynamically more stable trans isomer:

  • Thermodynamic Control: Running the reaction at a higher temperature or for a longer duration can allow the reaction to reach thermodynamic equilibrium, which favors the more stable trans isomer.[7] However, this must be balanced with potential degradation of the product.

  • Catalyst Selection: The choice of catalyst can significantly influence the stereochemical outcome.

    • Example: In hydrogenation reactions to form the cyclohexane ring, certain catalysts may favor one isomer over the other. For instance, pressure hydrogenation with a Raney nickel catalyst has been used to prepare the trans isomer of a similar compound.[8]

  • Epimerization during Workup: The purification and isolation steps can inadvertently cause isomerization.

    • Causality: Similar to the causes in Q1, exposure to acidic or basic conditions during extraction or chromatography can lead to epimerization.

    • Solution: Maintain neutral pH during aqueous workups. For chromatography, consider using a less acidic or basic stationary phase, or neutralize the column before use.

Q3: How can I separate the cis and trans isomers if I have a mixture?

A3: Separation of cis and trans isomers can be challenging due to their similar physical properties. However, several chromatographic techniques can be effective:

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for separating geometric isomers.

    • Methodology: A reversed-phase column (e.g., C18) with a mobile phase of acetonitrile and water, often with a buffer, can be used.[9][10] The separation is based on small differences in polarity and shape between the isomers.

  • Column Chromatography: Silicic acid column chromatography has been successfully used to fractionate mixtures of isomeric acids.[8]

    • Methodology: The choice of eluent is critical. A gradient of solvents with increasing polarity (e.g., hexane and ethyl acetate) can be employed to selectively elute the isomers.

Frequently Asked Questions (FAQs)

Q: Which isomer, cis or trans, is more stable for 4-(2,5-Dimethylbenzoyl)cyclohexane-1-carboxylic acid?

A: For 1,4-disubstituted cyclohexanes, the trans isomer is generally more stable. This is because both bulky substituents can occupy the more stable equatorial positions in the chair conformation, minimizing steric strain from 1,3-diaxial interactions.[1][2]

Q: What are the ideal storage conditions to prevent isomerization?

A: To minimize the risk of isomerization, the compound should be stored as a solid in a tightly sealed container at low temperatures (≤ 4°C), protected from light and moisture. Avoid storing in solutions for extended periods, especially in polar or non-neutral solvents.

Q: Can isomerization occur in the solid state?

A: While less likely than in solution, solid-state isomerization can occur over long periods, especially if the solid is not highly crystalline or is exposed to temperature fluctuations.

Q: What analytical techniques can be used to quantify the ratio of cis to trans isomers?

A:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Proton (¹H) and Carbon-¹³ (¹³C) NMR can be used to distinguish between the cis and trans isomers based on differences in the chemical shifts and coupling constants of the cyclohexane ring protons. The relative integrals of specific peaks can be used for quantification.

  • High-Performance Liquid Chromatography (HPLC): As mentioned in the troubleshooting guide, HPLC with UV detection is an excellent method for both separating and quantifying the isomers.[9]

  • Infrared (IR) Spectroscopy: While not typically used for precise quantification, IR spectroscopy can sometimes reveal characteristic absorption bands for each isomer that can be used for qualitative identification.[8]

Experimental Protocols

Protocol 1: Recommended Storage and Handling
  • Storage: Store the solid compound in an amber glass vial with a PTFE-lined cap at 4°C. For long-term storage, consider -20°C.

  • Handling: When preparing solutions, use high-purity, neutral solvents. Prepare solutions fresh for each experiment if possible. If solutions must be stored, keep them at low temperatures and for the shortest duration possible.

  • Inert Atmosphere: For highly sensitive applications, consider handling the compound under an inert atmosphere (e.g., nitrogen or argon) to prevent potential oxidation or interaction with atmospheric moisture, which could contain acidic impurities.

Protocol 2: Analysis of Isomeric Ratio by HPLC

This is a general guideline; optimization may be required.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: An isocratic or gradient mixture of acetonitrile and water. A common starting point is a 10:90 (v/v) mixture of acetonitrile and water, with 0.1% sulfuric acid or another suitable buffer to ensure good peak shape.[9]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength where the benzoyl group absorbs, typically around 200-250 nm.

  • Sample Preparation: Dissolve a small amount of the compound in the mobile phase to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.

  • Quantification: The ratio of cis to trans isomers can be determined by integrating the peak areas of the two separated isomers.

Visualizations

Isomerization Pathway

Isomerization Cis Cis Isomer (less stable) Intermediate Planar Intermediate (e.g., enolate) Cis->Intermediate Isomerization Trigger (Heat, Acid/Base) Trans Trans Isomer (more stable) Trans->Intermediate Isomerization Trigger (Higher Energy) Intermediate->Cis Reformation Intermediate->Trans Relaxation

Caption: Factors like heat or catalysts can lead to the formation of an intermediate, facilitating the conversion from the less stable cis isomer to the more stable trans isomer.

Troubleshooting Workflow

Troubleshooting Start Isomer Mixture Detected? CheckStorage Review Storage Conditions (Temp, Solvent) Start->CheckStorage Yes CheckProcedure Analyze Experimental Protocol (pH, Temp, Reagents) Start->CheckProcedure Yes CheckSynthesis Evaluate Synthetic Route & Workup Conditions Start->CheckSynthesis Yes, during synthesis End Isomer Purity Maintained Start->End No OptimizeStorage Implement Cold, Neutral Storage CheckStorage->OptimizeStorage OptimizeProcedure Modify Protocol: - Control pH - Lower Temperature - Use Aprotic/Less Polar Solvents CheckProcedure->OptimizeProcedure OptimizeSynthesis Modify Synthesis: - Thermodynamic Control - Stereoselective Catalysts - Neutral Workup CheckSynthesis->OptimizeSynthesis OptimizeStorage->End OptimizeProcedure->End OptimizeSynthesis->End

Caption: A logical workflow to diagnose and resolve issues of unintended isomerization.

Quantitative Data Summary

ParameterRecommendationRationale
Storage Temperature ≤ 4°C (Solid)Minimizes thermal energy available for isomerization.
Storage pH Neutral (Solid or Solution)Prevents acid or base-catalyzed epimerization.
Recommended Solvents Non-polar, aprotic (e.g., DCM)Reduces stabilization of polar intermediates in isomerization.[4]
Reaction Temperature Low as feasibleReduces the rate of epimerization side reactions.[4]

References

  • Vaia. (n.d.). Which is more stable, a 1, 4-trans disubstituted cyclohexane or its cis isomer? Retrieved from [Link]

  • Meulman, P. A. (1964). Preparation of the CIS and TRANS Isomers of Methylcyclohexanecarboxylic Acids and Their 2-Diethylaminoethyl Esters. ScholarWorks at WMU. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Separation of cis- and trans - 1,4 cyclohexanedicarboxylic Acid on Newcrom BH Column. Retrieved from [Link]

  • TLDL. (2025, May 22). Comparison of Cis and Trans Cyclohexane Ring Stability - AI Study Notes. Retrieved from [Link]

  • Bálint, E., et al. (n.d.). Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine. ResearchGate. Retrieved from [Link]

  • Chemistry Stack Exchange. (2020, September 1). How to identify cis and trans forms of cyclohexane. Retrieved from [Link]

  • Reddit. (2013, October 1). Cis-trans isomerism in cyclohexene. Retrieved from [Link]

  • Pécsi, T., et al. (1998, January 16). High-Performance Liquid Chromatographic Separation of Enantiomers of Unusual Amino Acids on a Teicoplanin Chiral Stationary. Scholars' Mine. Retrieved from [Link]

  • Michigan State University. (n.d.). Ring Conformations. Retrieved from [Link]

  • LibreTexts. (n.d.). 4. Chapter 4 – Organic Compounds: Cycloalkanes and Their Stereochemistry. Retrieved from [Link]

  • Bálint, E., et al. (2024, April 18). Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine. PMC. Retrieved from [Link]

  • LibreTexts. (2021, July 5). 7.1.4: Substituted Cyclohexanes. Retrieved from [Link]

  • Master Organic Chemistry. (2014, July 23). Cyclohexane Chair Conformation Stability: Which One Is Lower Energy? Retrieved from [Link]

  • Leah4sci. (2018, October 1). Cis Trans Geometric Isomers for Alkenes and Cyclohexane. YouTube. Retrieved from [Link]

  • Google Patents. (n.d.). CN108602758B - Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and derivatives thereof.
  • Nature. (2024, June 25). Production of constrained L-cyclo-tetrapeptides by epimerization-resistant direct aminolysis. Retrieved from [Link]

  • Google Patents. (n.d.). US3880925A - Separation and purification of cis and trans isomers.
  • The Journal of Organic Chemistry. (n.d.). Cis-Trans Isomers of 6-Methyl-3-cyclohexene-1-carboxylic Acid and Their sec-Butyl Esters. Retrieved from [Link]

  • Chemistry Stack Exchange. (2016, July 22). Cis/trans stereochemistry dictating pKa. Retrieved from [Link]

  • Chemistry Stack Exchange. (2018, September 6). Stability of geometrical isomers in cycloalkanes. Retrieved from [Link]

  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]

  • ChemRxiv. (n.d.). Investigating the Stability of Individual Carboxylate Rich Alicyclic Molecules Under Simulated Environmental Irradiation and Mic. Retrieved from [Link]

  • Hirano, R. (2016, June 25). Epimerization of Peptide. Retrieved from [Link]

  • NIH. (n.d.). Epimerisation in Peptide Synthesis. PMC. Retrieved from [Link]

  • Doc Brown's Chemistry. (2026, February 23). selected constitutional isomers of molecular formula C5H10O2. Retrieved from [Link]

  • PubChem. (n.d.). 2,5-Dimethylcyclohexene-1-carboxylic acid. Retrieved from [Link]

  • Scribd. (n.d.). Cyclohexane Conformation Stability Analysis. Retrieved from [Link]

Sources

Optimization

overcoming low reaction yields in cis-4-(2,5-Dimethylbenzoyl)cyclohexane-1-carboxylic acid synthesis

Technical Support Center: Synthesis of cis-4-(2,5-Dimethylbenzoyl)cyclohexane-1-carboxylic acid Welcome to the technical support guide for the synthesis of cis-4-(2,5-Dimethylbenzoyl)cyclohexane-1-carboxylic acid. This r...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Synthesis of cis-4-(2,5-Dimethylbenzoyl)cyclohexane-1-carboxylic acid

Welcome to the technical support guide for the synthesis of cis-4-(2,5-Dimethylbenzoyl)cyclohexane-1-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for overcoming the common challenge of low reaction yields in this specific synthesis. This guide moves beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and reproducible methodology.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the synthesis strategy and its inherent challenges.

Q1: What is the standard synthetic route for cis-4-(2,5-Dimethylbenzoyl)cyclohexane-1-carboxylic acid?

A1: The most common and direct approach is the Friedel-Crafts acylation of p-xylene (1,4-dimethylbenzene) with an activated derivative of cis-4-carboxymethylcyclohexane-1-carboxylic acid or a similar starting material. The reaction is typically catalyzed by a strong Lewis acid, with anhydrous aluminum chloride (AlCl₃) being the most prevalent choice.[1][2] The key steps involve the formation of an acylium ion electrophile which then attacks the electron-rich p-xylene ring.

Q2: Why are low yields a frequent issue in this specific Friedel-Crafts acylation?

A2: Low yields can stem from a combination of factors inherent to Friedel-Crafts reactions and the specific substrates involved[3]:

  • Catalyst Inactivity: Aluminum chloride is extremely sensitive to moisture. Any water in the reagents, solvent, or glassware will hydrolyze and deactivate the catalyst.[3][4]

  • Product Complexation: The ketone product forms a stable complex with the AlCl₃ catalyst.[3][5] This requires using at least a stoichiometric amount (1 equivalent) of the catalyst, as it is consumed during the reaction, not just acting catalytically.[1][3]

  • Cis/Trans Isomerization: The acidic conditions and elevated temperatures of the reaction can promote the isomerization of the desired cis isomer to the thermodynamically more stable trans isomer, complicating purification and reducing the yield of the target molecule.[6]

  • Side Reactions: Competing reactions such as isomerization of p-xylene to m-xylene or diacylation can lead to a mixture of undesired products.[7]

Q3: How critical is the stereochemistry of the starting material?

A3: It is absolutely critical. To synthesize the cis product, you must start with a cyclohexane precursor that already has the desired cis stereochemistry, such as cis-1,4-cyclohexanedicarboxylic acid. While some isomerization during the reaction is possible, starting with the correct isomer is paramount to maximizing the yield of the final cis product.

Part 2: In-Depth Troubleshooting Guide

This section provides a problem-oriented approach to diagnose and solve specific experimental issues.

Problem 1: Low or No Conversion of Starting Material
  • Symptom: TLC or NMR analysis of the crude product shows a large amount of unreacted p-xylene and cyclohexane starting material.

  • Causality & Solutions:

Potential Cause Scientific Rationale Troubleshooting & Optimization Steps
Inactive AlCl₃ Catalyst AlCl₃ reacts vigorously with water to form aluminum hydroxides, rendering it inactive as a Lewis acid.[3][4] Atmospheric moisture is sufficient to cause significant deactivation.1. Use Fresh Catalyst: Use a freshly opened bottle of anhydrous AlCl₃. If the bottle is old, the catalyst on the surface may be inactive. Briefly grind the catalyst in a dry glovebox or under an inert atmosphere to expose a fresh surface. 2. Ensure Anhydrous Conditions: Flame-dry all glassware under vacuum or in an oven and cool under a stream of dry nitrogen or argon. Use anhydrous grade solvents.
Insufficient Catalyst The carbonyl oxygen of the ketone product acts as a Lewis base, forming a stable 1:1 complex with AlCl₃.[5] This complex removes the catalyst from the reaction cycle. Therefore, for every mole of acylating agent, at least one mole of AlCl₃ is consumed.1. Verify Stoichiometry: Use a minimum of 1.1 to 1.2 molar equivalents of AlCl₃ relative to the cyclohexane acylating agent. In some cases, increasing to 1.5 equivalents can improve yields, but may also increase side reactions.
Poor Acylium Ion Formation The reaction proceeds via an acylium ion electrophile, formed from the reaction between the acyl chloride and AlCl₃.[8] If this formation is inefficient (e.g., due to low temperature or premature quenching), the reaction will not proceed.1. Order of Addition: Add the AlCl₃ to the anhydrous solvent first, cool the suspension to 0 °C, and then slowly add the acyl chloride. Stir this mixture for 15-30 minutes at 0 °C to allow for pre-formation of the acylium ion complex before adding the p-xylene.[3][4]
Low Reaction Temperature While low temperatures are needed initially to control the exothermic reaction, insufficient thermal energy may prevent the reaction from reaching completion.1. Controlled Warming: After the initial exothermic addition at 0 °C is complete, allow the reaction to slowly warm to room temperature and stir for an additional 2-4 hours to ensure completion.[3] Monitor progress by TLC.
Problem 2: Poor Yield Due to Cis-to-Trans Isomerization
  • Symptom: NMR analysis of the purified product shows a significant presence of the trans isomer, or purification is exceedingly difficult due to co-elution or co-crystallization.

  • Causality & Solutions:

Potential Cause Scientific Rationale Troubleshooting & Optimization Steps
Thermodynamic Equilibration Under harsh acidic conditions and prolonged heating, the cis isomer can equilibrate to a mixture of cis and trans. The trans isomer is often the thermodynamically more stable product due to reduced steric strain.[6]1. Minimize Reaction Time & Temperature: Do not let the reaction run longer than necessary. Monitor closely with TLC and quench the reaction as soon as the starting material is consumed. Avoid heating the reaction unless absolutely necessary to drive conversion.
Difficult Isomer Separation Cis and trans isomers often have very similar physical properties, making separation by standard column chromatography or recrystallization challenging.[9]1. Fractional Crystallization: This is often the most effective method. The two isomers may have different solubilities in specific solvent systems. Experiment with solvent/anti-solvent pairs (e.g., ethanol/water, ethyl acetate/hexanes) to selectively crystallize one isomer.[9][10]
Problem 3: Formation of Multiple Side Products
  • Symptom: The crude reaction mixture shows multiple spots on TLC, and the NMR spectrum is complex and difficult to interpret, indicating a mixture of isomers and byproducts.

  • Causality & Solutions:

Potential Cause Scientific Rationale Troubleshooting & Optimization Steps
Isomerization of p-Xylene The strong Lewis acid conditions can catalyze the isomerization of p-xylene to o-xylene and m-xylene.[7] Acylation of these isomers leads to different products (e.g., 2,4- or 3,4-dimethylbenzoyl derivatives).1. Use Milder Conditions: If isomerization is a major issue, consider a less aggressive Lewis acid (e.g., FeCl₃, ZnCl₂), although this may require higher temperatures and longer reaction times. 2. Temperature Control: Strictly maintain low temperatures (0-5 °C) during the addition of reagents to minimize the energy available for isomerization.[7]
Diacylation Although the first acyl group is deactivating, forcing conditions (high temperature, long reaction time, large excess of acylating agent) can lead to a second acylation on the p-xylene ring.[7]1. Control Stoichiometry: Use p-xylene in a slight excess (e.g., 1.1 to 1.2 equivalents) relative to the acylating agent. This ensures the acylating agent is the limiting reagent, reducing the probability of a second reaction.[7]

Part 3: Optimized Protocols & Visual Workflows

Optimized Experimental Protocol

This protocol incorporates best practices to mitigate the issues described above.

1. Reagent and Glassware Preparation:

  • Thoroughly flame-dry a three-neck round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, a dropping funnel, and a reflux condenser.
  • Use anhydrous dichloromethane (DCM) as the solvent.
  • Ensure all reagents (cis-cyclohexane-1,4-dicarbonyl dichloride, p-xylene, AlCl₃) are of the highest purity and anhydrous.

2. Reaction Setup and Execution:

  • Under a positive pressure of nitrogen, charge the flask with anhydrous AlCl₃ (1.2 equivalents) and anhydrous DCM.
  • Cool the flask to 0 °C in an ice-water bath.
  • In the dropping funnel, prepare a solution of the cis-acyl chloride (1.0 equivalent) and p-xylene (1.1 equivalents) in anhydrous DCM.
  • Add the solution from the dropping funnel dropwise to the stirred AlCl₃ suspension over 60-90 minutes, ensuring the internal temperature does not exceed 5 °C.[7]
  • After the addition is complete, stir the mixture at 0 °C for an additional hour.
  • Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring progress by TLC.

3. Workup and Quenching:

  • Once the reaction is complete, cool the flask back to 0 °C.
  • Very slowly and carefully, pour the reaction mixture onto a vigorously stirred mixture of crushed ice and concentrated HCl.[3][5] This is a highly exothermic process and should be done in a fume hood with appropriate personal protective equipment.
  • Transfer the quenched mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice with DCM.
  • Combine the organic layers and wash sequentially with 1M HCl, water, saturated sodium bicarbonate solution, and finally, brine.
  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the crude product.

4. Purification:

  • Analyze the crude product by ¹H NMR to determine the cis/trans ratio and the presence of impurities.
  • Attempt purification via fractional crystallization from a suitable solvent system (e.g., ethyl acetate/hexanes). If this fails, careful column chromatography on silica gel may be required.
Visual Workflow Diagrams

DOT Script for Reaction Workflow

ReactionWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purify Purification & Analysis Prep 1. Flame-Dry Glassware & Prepare Anhydrous Reagents Setup 2. Add AlCl₃ & DCM Cool to 0 °C Prep->Setup Addition 3. Slow Dropwise Addition of Acyl Chloride / p-Xylene (Maintain T < 5 °C) Setup->Addition Stir 4. Stir at RT (Monitor by TLC) Addition->Stir Quench 5. Quench on Ice/HCl Stir->Quench Extract 6. Extraction & Washes Quench->Extract Dry 7. Dry & Evaporate Extract->Dry Purify 8. Fractional Crystallization or Chromatography Dry->Purify Analyze 9. Final Analysis (NMR, MS) Purify->Analyze Product Pure Cis-Product Analyze->Product

Caption: Overall workflow for the optimized synthesis of cis-4-(2,5-Dimethylbenzoyl)cyclohexane-1-carboxylic acid.

DOT Script for Troubleshooting Logic

Troubleshooting Start Low Yield Observed Q1 Symptom: High Starting Material? Start->Q1 Q2 Symptom: Poor Cis/Trans Ratio? Start->Q2 Q3 Symptom: Multiple Side Products? Start->Q3 A1_Catalyst Check Catalyst Activity & Stoichiometry Q1->A1_Catalyst Yes A1_Conditions Check Anhydrous Conditions & Reaction Time/Temp Q1->A1_Conditions Yes A2_Conditions Reduce Reaction Time/Temp to Minimize Isomerization Q2->A2_Conditions Yes A2_Purify Optimize Fractional Crystallization Q2->A2_Purify Yes A3_Temp Maintain Strict Low Temp (0-5 °C) During Addition Q3->A3_Temp Yes A3_Stoich Use Slight Excess of p-Xylene Q3->A3_Stoich Yes

Caption: Decision tree for troubleshooting low reaction yields.

References

  • Wikipedia. (2023). Friedel–Crafts reaction. Retrieved from [Link]

  • Ventura College. (n.d.). Experiment 1: Friedel-Crafts Acylation. Retrieved from [Link]

  • Kricheldorf, H. R., & Schwarz, G. (1988). New polymer syntheses, 17. Cis/trans isomerism of 1,4‐cyclohexanedicarboxylic acid in crystalline, liquid‐crystalline and amorphous polyesters. Die Makromolekulare Chemie, 189(9), 2295-2307. Retrieved from [Link]

  • MDPI. (2026). Friedel–Crafts: A Key Step in the Synthesis of Pharmaceutical Compounds. Retrieved from [Link]

  • Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]

  • Google Patents. (n.d.). US3880925A - Separation and purification of cis and trans isomers.
  • Pearson+. (n.d.). Draw the product(s) of each of the following reactions: c. p-xylene.... Retrieved from [Link]

  • ResearchGate. (n.d.). A review of aluminium chloride based catalysts used in Friedel-Crafts acylation reactions. Retrieved from [Link]

  • YouTube. (2017). Friedel–Crafts Acylation & Solutions to F–C Alkylation Problems. Retrieved from [Link]

  • Scribd. (2024). Friedel-Crafts Alkylation of p-Xylene. Retrieved from [Link]

  • ResearchGate. (2016). Separation and Solubility of Cis and Trans Isomers in Nanostructured Double-Decker Silsequioxanes. Retrieved from [Link]

Sources

Troubleshooting

stabilizing cis-4-(2,5-Dimethylbenzoyl)cyclohexane-1-carboxylic acid against thermal degradation

Welcome to the technical support and troubleshooting center for the handling, processing, and storage of cis-4-(2,5-Dimethylbenzoyl)cyclohexane-1-carboxylic acid. Because 1,4-disubstituted cyclohexanes are highly sensiti...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support and troubleshooting center for the handling, processing, and storage of cis-4-(2,5-Dimethylbenzoyl)cyclohexane-1-carboxylic acid. Because 1,4-disubstituted cyclohexanes are highly sensitive to conformational thermodynamics, isolating and maintaining the cis isomer requires strict control over the microenvironment to prevent thermal degradation (epimerization).

Mechanistic Understanding: The "Why" Behind the Degradation

Before troubleshooting, it is critical to understand the causality of the degradation. The cis-1,4-disubstituted cyclohexane ring is thermodynamically less stable than its trans counterpart. In the cis configuration, one substituent must occupy an sterically hindered axial position, while the other is equatorial. The trans isomer can adopt a highly stable diequatorial conformation [1].

When exposed to thermal stress, the ketone moiety at the C4 position (the benzoyl group) undergoes enolization. The carboxylic acid at C1 acts as an internal proton source, creating an auto-catalytic loop . When the planar enol tautomerizes back into a ketone, the proton preferentially adds to the face that yields the thermodynamically favored diequatorial trans isomer [2].

Epimerization_Pathway Cis cis-Isomer (Axial-Equatorial) Thermodynamically Unstable Enol Enol Intermediate (Planar at C4) Loss of Stereocenter Cis->Enol enolization Trans trans-Isomer (Diequatorial) Thermodynamically Stable Enol->Trans tautomerization AutoCat Auto-Catalysis (via C1 -COOH) AutoCat->Enol Heat Thermal Stress (> 40°C) Heat->Enol Stabilization Stabilization Strategy: 1. DCHA Salt Formation 2. Aprotic Solvents 3. Cold Storage Stabilization->AutoCat neutralizes proton Stabilization->Heat mitigates energy

Figure 1: Mechanism of thermal epimerization and targeted stabilization strategies.

Troubleshooting Guides & FAQs

Q: Why does my cis isomer rapidly convert to the trans isomer during vacuum oven drying, even at moderate temperatures (40-50°C)? A: The degradation is driven by the auto-catalytic nature of the molecule. The free carboxylic acid at C1 provides the necessary proton to catalyze the enolization of the C4 ketone. Heat simply provides the activation energy. Solution: Never dry the free acid above 30°C. If higher temperatures are required for solvent removal, you must first convert the free acid into a stable salt (see Protocol A) to neutralize the acidic proton and shut down the catalytic pathway.

Q: I am observing epimerization in solution during scale-up. Which solvents should I avoid? A: Avoid protic solvents (e.g., methanol, ethanol, water) and highly polar basic solvents during prolonged heating. Protic solvents act as proton shuttles, dramatically accelerating the enolization rate. Solution: Switch your process to strictly aprotic solvents like Ethyl Acetate (EtOAc), Dichloromethane (DCM), or Toluene.

Q: What is the most reliable method for long-term bulk storage of the cis isomer? A: The free acid is inherently unstable for long-term ambient storage. The industry standard for stabilizing benzoylcyclohexanecarboxylic acids is forming the Dicyclohexylamine (DCHA) salt [3]. The bulky DCHA cation neutralizes the auto-catalytic proton and forms a highly crystalline lattice that restricts the molecular mobility required for the cis-to-trans conformational shift.

Quantitative Data: Thermal Stability Profile

The following table summarizes the kinetic degradation of the free acid versus the DCHA salt under accelerated stability conditions. Note how salt formation completely arrests the epimerization pathway.

Storage ConditionTimepointFree Acid (cis purity %)DCHA Salt (cis purity %)Causality / Observation
5°C (Dry) 30 Days99.2%99.9%Baseline stability; insufficient thermal energy for enolization.
25°C / 60% RH 30 Days87.4%99.8%Moisture facilitates proton shuttling in the free acid.
40°C / 75% RH 14 Days54.1%99.5%Rapid auto-catalyzed epimerization in free acid.
60°C (Vacuum) 48 Hours31.0%99.1%High thermal stress drives the free acid to thermodynamic equilibrium (trans favored).

Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Built-in In-Process Controls (IPCs) guarantee that the stabilization mechanism is actively functioning before proceeding to the next step.

Protocol A: Preparation of the DCHA Salt for Solid-State Stabilization

Purpose: To neutralize the C1 carboxylic acid, preventing auto-catalyzed C4 enolization.

  • Dissolution: Suspend 10.0 g of cis-4-(2,5-Dimethylbenzoyl)cyclohexane-1-carboxylic acid in 100 mL of anhydrous Ethyl Acetate (EtOAc) at 20°C. Causality: EtOAc is aprotic, preventing solvent-mediated proton shuttling during the reaction.

  • Neutralization: Add 1.05 molar equivalents of Dicyclohexylamine (DCHA) dropwise over 15 minutes under vigorous stirring.

  • Self-Validation (IPC 1): Withdraw a 1 mL aliquot of the supernatant. Add a drop of water and test the pH. It must register ≥ 8.0, confirming the complete deprotonation of the auto-catalytic carboxylic acid. If pH < 8.0, add DCHA in 0.01 eq increments.

  • Crystallization: Stir the mixture at 20°C for 2 hours. A thick white precipitate will form. Do not heat the mixture to induce dissolution, as the transient free acid may epimerize.

  • Isolation: Filter the solid under vacuum and wash the filter cake with 20 mL of cold (5°C) EtOAc.

  • Drying: Dry the solid in a vacuum oven at 40°C to constant weight. (Because the proton is neutralized, drying at 40°C is now safe).

Protocol B: Self-Validating HPLC Method for cis/trans Quantification

Purpose: To accurately monitor epimerization without inducing degradation during the analysis.

  • Sample Preparation: Dissolve samples in cold Acetonitrile (MeCN) to a concentration of 1 mg/mL. Do not use diluents containing methanol or high aqueous ratios, which can induce on-column epimerization.

  • Chromatographic Conditions:

    • Column: C18 (e.g., Waters XBridge), 150 x 4.6 mm, 3.5 µm.

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

    • Mobile Phase B: 0.1% TFA in Acetonitrile.

    • Gradient: 30% B to 80% B over 15 minutes.

    • Temperature: Strictly maintain the column compartment at 25°C.

  • Self-Validation (System Suitability Test): Before injecting samples, inject a known 50:50 mixture of cis and trans isomers. The method is only valid if the chromatographic resolution ( Rs​ ) between the cis and trans peaks is ≥2.0 . If Rs​<2.0 , decrease the column temperature to 20°C to improve stationary phase interaction.

References

  • Stereochemistry of 1,4-disubstituted cyclohexanes Source: Sathyabama Institute of Science and Technology, Core Organic Chemistry URL:[Link]

  • Route Design to Manufacture: Synthesis of the Heterocyclic Fragment of AZD5718 Using a Non-cryogenic Lithiation-Alkoxycarbonylation Reaction (Discusses epimerization and ester hydrolysis of benzoylcyclohexanecarboxylic acids) Source: Organic Process Research & Development, ACS Publications URL:[Link]

  • Resolution of Carboxylic Acids Using Copper(I)-Promoted Removal of Propargylic Esters under Neutral Conditions (Highlights the necessity of neutral conditions to prevent epimerization of cyclohexanedicarboxylic derivatives) Source: Journal of Organic Chemistry, ACS Publications URL:[Link]

Optimization

optimizing mobile phase gradients for cis-4-(2,5-Dimethylbenzoyl)cyclohexane-1-carboxylic acid chromatography

Target Analyte: cis-4-(2,5-Dimethylbenzoyl)cyclohexane-1-carboxylic acid Welcome to the Technical Support Center. This guide is designed for analytical scientists, researchers, and drug development professionals tasked w...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Analyte: cis-4-(2,5-Dimethylbenzoyl)cyclohexane-1-carboxylic acid

Welcome to the Technical Support Center. This guide is designed for analytical scientists, researchers, and drug development professionals tasked with developing, troubleshooting, and optimizing reversed-phase liquid chromatography (RP-HPLC/UHPLC) methods for cis-4-(2,5-Dimethylbenzoyl)cyclohexane-1-carboxylic acid and its related structural impurities (such as the trans diastereomer).

Because this molecule contains a highly hydrophobic aromatic moiety (2,5-dimethylbenzoyl) coupled with an ionizable moiety (cyclohexane-1-carboxylic acid, pKa ~4.5–5.0), its chromatographic behavior is highly sensitive to mobile phase pH, gradient steepness, and stationary phase spatial selectivity.

Part 1: Troubleshooting FAQs (The "Why" and "How")

Q1: Why am I experiencing severe peak tailing and shifting retention times?

The Causality: The carboxylic acid group on the cyclohexane ring is the primary culprit. According to the Henderson-Hasselbalch equation, if your mobile phase pH is near the analyte's pKa (~4.5), the compound exists in a dynamic equilibrium between its neutral (protonated) and anionic (deprotonated) states. This dual-state partitioning leads to split peaks, severe tailing due to secondary electrostatic interactions with residual silanols on the silica backbone, and irreproducible retention times. The Solution: Buffer the mobile phase strictly to ensure the analyte is in a single ionization state. For RP-HPLC, it is best to suppress ionization by lowering the pH at least 1.5 to 2.0 units below the pKa [1]. Use 0.1% Trifluoroacetic acid (TFA) or 0.1% Formic acid (FA) in both aqueous and organic mobile phases to maintain a pH of ~2.0–2.5.

Q2: How do I resolve the cis isomer from the trans isomer?

The Causality: Diastereomers (cis vs. trans) have identical molecular weights and nearly identical hydrophobicities, causing them to co-elute under generic, steep gradients. However, their 3D spatial arrangements (axial/equatorial orientations on the cyclohexane ring) create slight differences in their hydrodynamic volumes. According to the Linear Solvent Strength (LSS) model, resolution ( Rs​ ) for closely related species is maximized by decreasing the gradient steepness specifically at the solvent composition where the compounds elute [2]. The Solution: Do not use a generic 5–95% gradient. Instead, calculate the specific elution composition ( %Belution​ ) of the co-eluting isomer mass, and implement a targeted "shallow gradient" (e.g., varying only ±10% B over 15 minutes) centered around that composition.

Q3: I've flattened the gradient, but the cis/trans resolution is still < 1.5. What's the next step?

The Causality: When purely hydrophobic partitioning (standard C18 column) combined with a shallow gradient fails to provide baseline resolution, the system is limited by its selectivity ( α ). You must change the dominant interaction mechanism. The Solution: Exploit the 2,5-dimethylbenzoyl group. Switch the stationary phase from a standard alkyl (C18) to a Pentafluorophenyl (PFP) or Phenyl-Hexyl column. These phases introduce orthogonal retention mechanisms, including π−π stacking, dipole-dipole interactions, and hydrogen bonding, which are highly sensitive to the spatial geometry of aromatic isomers[3].

Part 2: Step-by-Step Methodologies

Protocol: The Two-Run LSS Gradient Optimization Workflow

This self-validating protocol uses empirical data from a scouting run to mathematically dictate the parameters of the optimized method.

Step 1: The Broad Scouting Run

  • Equip a standard C18 or PFP column (e.g., 100 x 4.6 mm, 2.7 µm).

  • Prepare Mobile Phase A: Water + 0.1% Formic Acid (pH ~2.7).

  • Prepare Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Run a generic linear gradient: 5% B to 95% B over 20 minutes at 1.0 mL/min.

  • Record the retention time ( tR​ ) of the cis-4-(2,5-Dimethylbenzoyl)cyclohexane-1-carboxylic acid peak.

Step 2: Calculate Apparent Elution Composition ( %Belution​ )

  • Determine your system's dwell volume ( VD​ ) and calculate the dwell time ( tD​=VD​/Flow Rate ).

  • Calculate the time the analyte actually spent partitioning: tpartition​=tR​−tD​−t0​ (where t0​ is the column dead time).

  • Calculate the percentage of B at the moment of elution:

    %Belution​=Initial %B+(Gradient Timetpartition​​×Total Δ%B)

Step 3: Design the Focused Shallow Gradient

  • Program a new gradient starting 10% below the calculated %Belution​ .

  • Ramp the gradient to 10% above the calculated %Belution​ over a span of 15–20 minutes.

  • Example: If the compound eluted at 45% B, your new gradient should be 35% B to 55% B over 15 minutes. This drastically lowers the mixing rate ( Rϕ​ ) and maximizes diastereomeric resolution.

Part 3: Data Presentation

Table 1: Mobile Phase Additive Comparison for Carboxylic Acids

AdditiveTypical ConcentrationResulting pHMS CompatibilityEffect on Peak Shape
None (Water only) N/A~5.5 - 7.0HighPoor (Severe tailing, split peaks)
Formic Acid (FA) 0.1% (v/v)~2.7Excellent (Positive/Negative)Good (Suppresses ionization)
Trifluoroacetic Acid (TFA) 0.05 - 0.1% (v/v)~2.0Poor (Causes ion suppression)Excellent (Ion-pairing + suppression)
Ammonium Acetate 10 mM~4.5 - 5.5GoodModerate (Buffer capacity near pKa)

Table 2: Example Optimized Shallow Gradient Program (Assuming a calculated %Belution​ of 45% on a PFP column)

Time (min)Flow Rate (mL/min)% Mobile Phase A% Mobile Phase BCurve Profile
0.01.06535Isocratic Hold
2.01.06535Start Gradient
17.01.04555Shallow Linear Ramp
17.11.0595Column Wash
20.01.0595End Wash
20.11.06535Re-equilibration

Part 4: Troubleshooting Workflow Visualization

G Start Start: Peak Tailing or Co-elution? CheckPH Step 1: Check pH Is pH < 3.0? Start->CheckPH AdjustPH Adjust pH to 2.0-2.5 (Use 0.1% TFA/FA) CheckPH->AdjustPH No CheckGrad Step 2: Gradient Slope Is it a steep run? CheckPH->CheckGrad Yes AdjustPH->CheckGrad ShallowGrad Use Shallow Gradient (±10% around elution) CheckGrad->ShallowGrad Yes CheckCol Step 3: Selectivity Is Rs > 1.5? CheckGrad->CheckCol No ShallowGrad->CheckCol ChangeCol Switch to Phenyl-Hexyl or PFP Column CheckCol->ChangeCol No Success Method Optimized CheckCol->Success Yes ChangeCol->Success

Decision tree for troubleshooting carboxylic acid peak shape and isomer resolution.

Part 5: References

  • Tol, C., et al. "Development and Optimization of Liquid Chromatography Analytical Methods by Using AQbD Principles: Overview and Recent Advances." ACS Omega, 2019.[Link]

  • Snyder, L. R., & Dolan, J. W. "High-Performance Gradient Elution: The Practical Application of the Linear-Solvent-Strength Model." Journal of the American Chemical Society (Book Review), 2007.[Link]

  • Element Lab Solutions. "A New View of Reversed Phase HPLC Selectivity." Element Lab Solutions Technical Articles, 2023.[Link]

Reference Data & Comparative Studies

Validation

A Comparative Guide to ICH-Compliant Method Validation for cis-4-(2,5-Dimethylbenzoyl)cyclohexane-1-carboxylic acid

This guide provides an in-depth comparison of analytical method validation strategies for cis-4-(2,5-Dimethylbenzoyl)cyclohexane-1-carboxylic acid, a molecule representative of complex pharmaceutical intermediates or act...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth comparison of analytical method validation strategies for cis-4-(2,5-Dimethylbenzoyl)cyclohexane-1-carboxylic acid, a molecule representative of complex pharmaceutical intermediates or active pharmaceutical ingredients (APIs). We will explore the validation of two orthogonal chromatographic techniques—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC)—within the framework of the International Council for Harmonisation (ICH) Q2(R1) and the recently updated Q2(R2)/Q14 guidelines.[1][2][3]

The objective is not merely to present protocols but to elucidate the scientific rationale behind method selection and validation design. For drug development professionals, ensuring that an analytical procedure is fit for its intended purpose is the bedrock of quality control, regulatory submission, and patient safety.[1][3] This guide is designed to be a practical, field-proven resource for researchers and scientists tasked with this critical responsibility.

The Foundation: Understanding ICH Validation Parameters

The ICH has established a harmonized set of performance characteristics that must be evaluated to demonstrate an analytical method's suitability. The validation of an analytical procedure is a demonstration that it is suitable for its intended purpose.[3][4] While the specific parameters tested depend on the method's objective (e.g., identification, impurity testing, or assay), they share a common logic.[4][5]

A well-validated method is a self-validating system; its performance characteristics are thoroughly understood and documented, ensuring reliability during routine use. The core validation parameters are:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[4][5]

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range.[1][6]

  • Range: The interval between the upper and lower analyte concentrations for which the method has demonstrated suitable linearity, accuracy, and precision.[1][4]

  • Accuracy: The closeness of test results to the true value.[1][5]

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This is considered at three levels:

    • Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval.[6]

    • Intermediate Precision: Within-laboratory variations (e.g., different days, analysts, or equipment).[6]

    • Reproducibility: Between-laboratory precision (inter-laboratory studies).[5]

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[7]

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[1][7]

  • Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.[4][5]

The following workflow diagram illustrates the logical progression of a typical validation study.

ICH_Validation_Workflow cluster_dev Method Development & Optimization cluster_imp Implementation & Lifecycle Dev Develop Analytical Procedure Opt Optimize Key Parameters Dev->Opt SST_Dev Define System Suitability Tests (SST) Opt->SST_Dev Specificity Specificity (Forced Degradation) SST_Dev->Specificity Linearity Linearity Specificity->Linearity Range Range Linearity->Range Accuracy Accuracy (% Recovery) Range->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Routine Routine Use in QC Robustness->Routine Transfer Method Transfer Routine->Transfer Lifecycle Continuous Monitoring (ICH Q14) Transfer->Lifecycle

Caption: A typical workflow for analytical method validation, from development to routine use.

Comparison of Analytical Techniques

We will now compare two fundamentally different, yet complementary, chromatographic techniques for the analysis of cis-4-(2,5-Dimethylbenzoyl)cyclohexane-1-carboxylic acid: Reversed-Phase HPLC for assay and related substances, and Gas Chromatography for volatile organic impurities.

Method 1: Reversed-Phase HPLC for Assay and Impurity Profiling

High-Performance Liquid Chromatography is the workhorse of pharmaceutical analysis, ideally suited for quantifying the API and detecting non-volatile, process-related impurities and degradation products. For a molecule like ours, containing a UV-active benzoyl group, a UV detector is the logical choice.

Illustrative HPLC Method Parameters
ParameterConditionRationale
Instrument HPLC with Quaternary Pump and DAD/UV DetectorStandard, versatile setup for pharmaceutical analysis.
Column C18, 250 mm x 4.6 mm, 5 µmThe C18 stationary phase provides excellent hydrophobic retention for the nonpolar cyclohexane and dimethylbenzoyl moieties.
Mobile Phase A: 0.1% Phosphoric Acid in WaterB: AcetonitrileA buffered aqueous phase controls the ionization of the carboxylic acid, ensuring consistent peak shape. Acetonitrile is a common organic modifier providing good peak resolution.
Gradient 0-20 min: 50-90% B20-25 min: 90% B25-26 min: 90-50% B26-30 min: 50% BA gradient elution is necessary to separate the main analyte from potential impurities with different polarities in a reasonable timeframe.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, balancing analysis time and column efficiency.
Column Temp. 30 °CControlled temperature ensures reproducible retention times.
Detection UV at 254 nmThe benzoyl chromophore is expected to have strong absorbance at this wavelength.
Injection Vol. 10 µLA small volume minimizes potential for peak distortion.
Diluent Acetonitrile:Water (50:50, v/v)Ensures sample solubility and compatibility with the mobile phase.
Experimental Protocols & Validation Data (Illustrative)

1. Specificity The method's specificity was demonstrated through forced degradation studies. The sample was subjected to acidic (0.1 N HCl), basic (0.1 N NaOH), oxidative (3% H₂O₂), and photolytic (UV light) stress conditions.

  • Protocol: Prepare stressed samples alongside an unstressed sample and a placebo. Analyze all samples by HPLC with a photodiode array (PDA) detector.

  • Causality: The goal is to prove that degradation products and the main peak do not interfere with each other. Peak purity analysis using the PDA detector is crucial to confirm that the analyte peak is spectrally homogeneous, even when not fully separated from a degradant.

  • Acceptance Criteria: The main peak should be resolved from all degradation peaks (Resolution > 2.0), and the peak purity angle should be less than the purity threshold.

2. Linearity Linearity was assessed over a range of 50% to 150% of the nominal assay concentration.

  • Protocol: Prepare at least five concentrations of the reference standard across the desired range.[4] Inject each concentration in triplicate. Plot a graph of mean peak area versus concentration and perform a linear regression analysis.

  • Acceptance Criteria: Correlation coefficient (r²) ≥ 0.999. The y-intercept should not be significantly different from zero.

Concentration (% of Nominal)Concentration (µg/mL)Mean Peak Area (n=3)
50%50498,500
75%75751,200
100%1001,001,500
125%1251,249,800
150%1501,502,300
Result r² = 0.9999 y = 10010x + 450

3. Accuracy (Recovery) Accuracy was determined by spiking a placebo matrix with the API at three concentration levels (80%, 100%, 120%) in triplicate.

  • Protocol: Prepare nine independent samples by adding known amounts of API to the placebo. Analyze the samples and calculate the percentage recovery.

  • Causality: This experiment demonstrates freedom from bias and interference from excipients in a final drug product formulation.

  • Acceptance Criteria: Mean recovery should be within 98.0% to 102.0%.

Spike LevelAmount Added (mg)Amount Recovered (mg)% Recovery
80%8.058.0199.5%
100%10.0210.08100.6%
120%12.0811.9999.3%
Result Mean Recovery 99.8%

4. Precision

  • Repeatability: Six independent samples were prepared at 100% of the test concentration and analyzed on the same day by the same analyst.

  • Intermediate Precision: The experiment was repeated on a different day by a different analyst using different equipment.

  • Acceptance Criteria: Relative Standard Deviation (RSD) should be ≤ 2.0%.

Precision LevelAssay Result (% Label Claim, n=6)Mean Assay% RSD
Repeatability 99.8, 100.2, 99.5, 100.5, 99.9, 100.1100.0%0.35%
Intermediate 100.5, 101.0, 99.9, 100.3, 100.8, 100.1100.4%0.41%

5. LOQ & LOD The Limit of Quantitation and Limit of Detection were determined based on the signal-to-noise (S/N) ratio.

  • Protocol: Sequentially dilute a solution of known concentration until the S/N ratio is approximately 10 for LOQ and 3 for LOD.

  • Acceptance Criteria: S/N ≥ 10 for LOQ, S/N ≥ 3 for LOD. Precision at the LOQ should have an RSD ≤ 10%.

ParameterConcentration (µg/mL)Signal-to-Noise (S/N)
LOD 0.053.1
LOQ 0.1510.5

Method 2: Headspace GC for Residual Solvents

Gas Chromatography is the preferred technique for analyzing volatile and semi-volatile organic compounds, making it ideal for detecting residual solvents from the manufacturing process, as mandated by ICH Q3C.[8] A headspace autosampler is used to introduce only the volatile components into the GC, protecting the system from non-volatile matrix components.

Illustrative GC Method Parameters
ParameterConditionRationale
Instrument GC with Headspace Autosampler and FIDStandard and robust configuration for residual solvent analysis. FID offers excellent sensitivity for hydrocarbons.
Column DB-624, 30 m x 0.32 mm, 1.8 µmThis 6% cyanopropylphenyl phase is specifically designed and widely used for residual solvent analysis due to its unique selectivity.
Carrier Gas Helium, 2.0 mL/min (constant flow)Inert carrier gas. Constant flow mode provides more stable retention times with temperature programming.
Oven Program 40 °C (hold 5 min) to 220 °C at 10 °C/minA temperature program is essential to separate solvents with a wide range of boiling points.
Injector Temp. 200 °CEnsures rapid volatilization of injected analytes.
Detector Temp. 250 °C (FID)Prevents condensation of analytes in the detector.
Headspace Vial Temp: 80 °C; Loop Temp: 90 °C; Transfer Line: 100 °COptimized temperatures to efficiently drive volatile solvents from the sample matrix into the gas phase for injection.
Diluent Dimethyl sulfoxide (DMSO)A high-boiling, polar solvent suitable for dissolving a wide range of APIs and solvents without interfering with the chromatogram.
Experimental Protocols & Validation Data (Illustrative)

The validation for a quantitative impurity method follows the same ICH principles, but with acceptance criteria adjusted for trace-level analysis.

1. Specificity

  • Protocol: A solution containing all potential residual solvents (e.g., Toluene, Heptane, Acetone) is prepared and injected to demonstrate adequate separation. A blank (diluent) and a sample solution are also analyzed to show no interference at the retention times of the target solvents.

  • Acceptance Criteria: All solvent peaks are resolved from each other and from any diluent peaks (Resolution > 1.5).

2. Linearity

  • Protocol: Prepare at least five concentration levels for each solvent, bracketing their respective ICH limits.

  • Acceptance Criteria: Correlation coefficient (r²) ≥ 0.995.

SolventRange (ppm)Correlation Coefficient (r²)
Acetone 500 - 75000.9991
Toluene 90 - 13350.9988
Heptane 500 - 75000.9995

3. Accuracy (Recovery)

  • Protocol: Spike the sample with known amounts of each solvent at three levels (e.g., 50%, 100%, and 150% of the ICH limit).

  • Acceptance Criteria: Mean recovery for each solvent should be within 80.0% to 120.0%.[9]

SolventSpike LevelMean Recovery (n=3)
Acetone 50%, 100%, 150%95.7%
Toluene 50%, 100%, 150%103.2%
Heptane 50%, 100%, 150%98.5%

4. Precision (Repeatability)

  • Protocol: Prepare six individual samples of the API spiked with each solvent at the 100% level.

  • Acceptance Criteria: RSD should be ≤ 15% for impurity analysis.

SolventMean Concentration (ppm, n=6)% RSD
Acetone 50104.5%
Toluene 8856.8%
Heptane 49555.1%

5. LOQ & LOD

  • Protocol: Determined via S/N ratio, similar to the HPLC method.

  • Causality: It is critical to demonstrate that the method's LOQ is below the reporting threshold required by regulatory guidelines. For impurities, this is often around 0.05%.

  • Acceptance Criteria: LOQ must be at or below the required reporting limit.

SolventLOD (ppm)LOQ (ppm)
Acetone 50150
Toluene 1030
Heptane 50150

6. Robustness

  • Protocol: Deliberately vary critical method parameters (e.g., oven initial temperature ±2 °C, carrier gas flow ±0.1 mL/min, headspace temperature ±2 °C) and assess the impact on system suitability (e.g., peak resolution, retention time).

  • Acceptance Criteria: System suitability criteria must be met under all varied conditions.

Interplay of Validation Parameters

The various validation characteristics are not independent. A change in one can affect another. For example, the range of a method is directly defined by its demonstrated linearity, accuracy, and precision. This interconnectedness underscores the need for a holistic validation strategy.

Validation_Interplay cluster_quant Quantitative Capability cluster_sens Sensitivity cluster_qual Qualitative Capability cluster_rel Reliability center Fit for Purpose Method Linearity Linearity center->Linearity Accuracy Accuracy center->Accuracy Precision Precision center->Precision LOD LOD center->LOD Specificity Specificity center->Specificity Robustness Robustness center->Robustness Range Range Linearity->Range Accuracy->Range Precision->Range LOQ LOQ LOD->LOQ

Caption: The relationship between core ICH validation parameters.

Conclusion: Selecting the Appropriate Validated Method

Both HPLC and GC are powerful techniques, but they answer different questions. The choice is dictated by the analytical target.

  • The HPLC method is essential for determining the potency (assay) of the drug substance and for quantifying non-volatile or semi-volatile impurities and degradation products . Its validation demonstrates control over the API's purity profile.

  • The GC method is specifically designed to control volatile organic impurities , primarily residual solvents from the manufacturing process. Its validation is a critical component of ensuring the final product is safe and meets the specifications outlined in guidelines like ICH Q3C.

For a complete quality control strategy for cis-4-(2,5-Dimethylbenzoyl)cyclohexane-1-carboxylic acid, both a validated HPLC method for assay and related substances and a validated GC method for residual solvents would be required. This orthogonal approach ensures that the full spectrum of potential impurities is monitored, guaranteeing the quality, safety, and efficacy of the final pharmaceutical product.

References

  • ICH and FDA Guidelines for Analytical Method Validation | Lab Manager. (n.d.). Lab Manager. Retrieved March 20, 2024, from [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy. (n.d.). ECA Academy. Retrieved March 20, 2024, from [Link]

  • ICH Q2(R1) Analytical Procedures Guide | PDF | Detection Limit | Verification And Validation. (n.d.). Scribd. Retrieved March 20, 2024, from [Link]

  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). (2005, November). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. Retrieved from [Link]

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline - EMA. (2022, June 2). European Medicines Agency. Retrieved March 20, 2024, from [Link]

  • Validation of Analytical Procedures Q2(R2) - ICH. (2023, November 30). International Council for Harmonisation. Retrieved March 20, 2024, from [Link]

  • Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. (2025, July 2). YouTube. Retrieved March 20, 2024, from [Link]

  • GC Method Validation For Impurities Analysis: How To Get Mastery In 3 Minutes. (2025, October 8). Pharma Knowledge. Retrieved March 20, 2024, from [Link]

  • Validation of a liquid chromatographic method for determination of related substances in a candidate certified reference material of captopril - SciELO. (n.d.). SciELO. Retrieved March 20, 2024, from [Link]

  • Analytical Methods: A Statistical Perspective on the ICH Q2A and Q2B Guidelines for Validation of Analytical Methods | BioPharm International. (2026, March 25). BioPharm International. Retrieved March 20, 2024, from [Link]

  • VALIDATION OF GAS CHROMATOGRAPHIC SYSTEM FOR ESTIMATION OF ORGANIC VOLATILE IMPURITIES IN HYDRO-ALCOHOLIC FORMULATION - TSI Journals. (n.d.). TSI Journals. Retrieved March 20, 2024, from [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA. (2021, September 17). U.S. Food and Drug Administration. Retrieved March 20, 2024, from [Link]

  • ICH Q2 Analytical Method Validation | PPTX - Slideshare. (n.d.). Slideshare. Retrieved March 20, 2024, from [Link]

  • Validated HPLC Method for Determining Related Substances in Compatibility Studies and Novel Extended Release Formulation for Ranolazine - Longdom. (n.d.). Longdom Publishing. Retrieved March 20, 2024, from [Link]

  • Method development and validation of related substances in Pantoprazole Sodium by RP HPLC - JOCPR. (n.d.). Journal of Chemical and Pharmaceutical Research. Retrieved March 20, 2024, from [Link]

  • ICH Q2B Guideline Validation of Analytical Procedures Methodology - IKEV. (n.d.). IKEV. Retrieved March 20, 2024, from [Link]

Sources

Comparative

Reproducibility Guide: Synthesis Routes for cis-4-(2,5-Dimethylbenzoyl)cyclohexane-1-carboxylic Acid

Executive Summary The compound cis-4-(2,5-Dimethylbenzoyl)cyclohexane-1-carboxylic acid is a critical building block in the development of complex active pharmaceutical ingredients (APIs), particularly in the synthesis o...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound cis-4-(2,5-Dimethylbenzoyl)cyclohexane-1-carboxylic acid is a critical building block in the development of complex active pharmaceutical ingredients (APIs), particularly in the synthesis of pharmaceutically promising indanone derivatives 1. Despite its structural simplicity, achieving reproducible batch-to-batch synthesis is notoriously difficult.

As a Senior Application Scientist, I frequently observe that the primary failure mode in synthesizing this molecule is not the carbon-carbon bond formation, but the thermodynamic instability of the cis-1,4-disubstituted cyclohexane ring. This guide objectively compares the two leading synthesis routes—Friedel-Crafts Acylation and Weinreb Amide Grignard Addition—providing self-validating protocols designed to lock in geometric purity.

Mechanistic Vulnerability: The Epimerization Trap

The fundamental challenge in this synthesis is thermodynamic drift. The cis configuration forces one of the bulky substituents (either the carboxylic acid or the 2,5-dimethylbenzoyl group) into an unfavorable axial position. The trans isomer, which allows both groups to adopt stable equatorial positions, is thermodynamically favored.

During synthesis—particularly during the final ester hydrolysis—the proton alpha to the ketone (at C4) is highly susceptible to enolization under basic conditions. Upon re-protonation, the molecule relaxes into the trans configuration. Commercially available standards for related chiral and geometrically pure cyclohexane derivatives often highlight the difficulty of maintaining this isomeric purity . Therefore, maintaining the cis geometry requires strict kinetic control, a standard that must be applied to the synthesis of all sensitive β-keto esters and aroyl-carboxylic acids [[2]]().

Route A: Friedel-Crafts Acylation (The Industrial Standard)

This route leverages the symmetry of p-xylene to ensure regioselective acylation. It is highly scalable but requires rigorous temperature control during the final deprotection step.

FC_Route A cis-1,4-Cyclohexanedicarboxylic mono-ester mono-acid chloride C Methyl cis-4-(2,5-dimethylbenzoyl) cyclohexanecarboxylate A->C Friedel-Crafts Acylation B p-Xylene + AlCl3 (0 °C to RT) B->C D cis-4-(2,5-Dimethylbenzoyl) cyclohexane-1-carboxylic acid C->D Mild LiOH Hydrolysis (0 °C)

Fig 1: Route A workflow utilizing Friedel-Crafts acylation with p-xylene.

Protocol A: Self-Validating Friedel-Crafts Workflow
  • Acid Chloride Generation: Suspend cis-4-(methoxycarbonyl)cyclohexane-1-carboxylic acid (1.0 eq) in anhydrous dichloromethane (10 vol). Add catalytic DMF (0.05 eq). Dropwise add oxalyl chloride (1.2 eq) at 0 °C. Stir for 2 hours at room temperature until gas evolution ceases. Concentrate under vacuum.

  • Acylation: In a separate flask, suspend anhydrous AlCl3 (1.5 eq) in p-xylene (10 vol). Cool to 0 °C. Dropwise add the acid chloride dissolved in a minimum volume of p-xylene.

    • Causality Insight: p-Xylene serves as both solvent and reactant. Its symmetry guarantees that electrophilic aromatic substitution yields only the 2,5-dimethylbenzoyl regioisomer, preventing complex downstream purification.

  • Quench: Carefully pour the reaction mixture over crushed ice and 1M HCl. Extract with EtOAc. Wash the organic layer with brine, dry over Na2SO4, and concentrate to yield methyl cis-4-(2,5-dimethylbenzoyl)cyclohexanecarboxylate.

  • Kinetic Hydrolysis (Critical Step): Dissolve the ester in THF/MeOH/H2O (3:1:1, 10 vol). Cool strictly to 0 °C. Add LiOH·H2O (1.5 eq).

    • Causality Insight: LiOH at 0 °C provides sufficient hydroxide concentration to cleave the methyl ester without triggering the enolization of the C4 proton. Monitor via LC-MS. Once the ester is consumed (< 4 hours), immediately quench with 1M HCl to pH 2 at 0 °C. Filter the resulting white precipitate.

Route B: Weinreb Amide Grignard Addition (The High-Fidelity Route)

When extreme geometric purity is required (e.g., for analytical standards or early-stage clinical batches), the Weinreb amide route prevents over-addition and provides a milder reaction environment compared to Lewis acid-catalyzed Friedel-Crafts.

Weinreb_Route A cis-4-(Methoxycarbonyl) cyclohexanecarboxylic acid B Weinreb Amide Intermediate A->B CDI, HN(OMe)Me HCl, TEA D Methyl cis-4-(2,5-dimethylbenzoyl) cyclohexanecarboxylate B->D Grignard Addition (-20 °C) C 2,5-Dimethylphenyl Magnesium Bromide C->D E cis-4-(2,5-Dimethylbenzoyl) cyclohexane-1-carboxylic acid D->E Mild LiOH Hydrolysis (0 °C)

Fig 2: Route B workflow utilizing Weinreb amide and Grignard addition.

Protocol B: High-Fidelity Grignard Workflow
  • Amidation: Dissolve cis-4-(methoxycarbonyl)cyclohexane-1-carboxylic acid (1.0 eq) in THF (10 vol). Add 1,1'-Carbonyldiimidazole (CDI, 1.2 eq) and stir for 1 hour. Add N,O-dimethylhydroxylamine hydrochloride (1.2 eq) and triethylamine (1.5 eq). Stir overnight.

    • Causality Insight: The formation of the Weinreb amide creates a stable chelated tetrahedral intermediate during the subsequent Grignard addition, completely suppressing double addition to the resulting ketone.

  • Grignard Addition: Dissolve the Weinreb amide in anhydrous THF (10 vol) and cool to -20 °C. Dropwise add (2,5-dimethylphenyl)magnesium bromide (1.1 eq, 0.5 M in THF). Stir for 2 hours at -20 °C.

  • Quench: Quench cold with saturated aqueous NH4Cl. Extract with EtOAc, dry, and concentrate.

  • Kinetic Hydrolysis: Perform the exact same 0 °C LiOH hydrolysis as described in Protocol A to yield the final cis-4-(2,5-Dimethylbenzoyl)cyclohexane-1-carboxylic acid []().

Quantitative Performance Comparison

MetricRoute A: Friedel-CraftsRoute B: Weinreb Amide
Overall Yield 60 - 65%75 - 82%
Isomeric Purity (cis:trans) ~90:10 (Requires recrystallization)>98:2 (High fidelity)
Scalability Excellent (100g+ scale)Moderate (Best for <50g scale)
Cost per Gram LowHigh (CDI, Grignard reagents)
Primary Impurity trans-isomer, di-acylated xylenetrans-isomer (if hydrolysis is mishandled)

Conclusion & Recommendations

Both routes are viable, but their selection depends entirely on the project phase. Route A is highly cost-effective for scale-up but requires rigorous temperature control during hydrolysis to prevent epimerization. Route B offers superior geometric fidelity and higher overall yields, making it the preferred choice for early-stage drug development and analytical standard preparation where isomeric purity is paramount.

References

  • Photoenolization-Induced Oxirane Ring Opening in 2,5-Dimethylbenzoyl Oxiranes To Form Pharmaceutically Promising Indanone Derivatives | The Journal of Organic Chemistry (ACS) |[Link]

  • A novel approach for the synthesis of β-keto esters: one-pot reaction of carboxylic acids with chlorosulfonyl isocyanate | Arkivoc | [Link]

Sources

Validation

Comparative Performance Guide: Cross-Reactivity Studies of cis-4-(2,5-Dimethylbenzoyl)cyclohexane-1-carboxylic Acid Immunoassays

As a Senior Application Scientist, I frequently encounter the analytical challenge of distinguishing structurally analogous small molecules in complex biological and environmental matrices. The accurate quantification of...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter the analytical challenge of distinguishing structurally analogous small molecules in complex biological and environmental matrices. The accurate quantification of cis-4-(2,5-Dimethylbenzoyl)cyclohexane-1-carboxylic acid (cis-2,5-DMBCA) —a critical target in pharmacokinetic monitoring and toxicological screening—demands exceptional assay specificity. Minor structural variations, such as the trans-isomer or different methyl group substitutions (e.g., 2,4-dimethyl), often trigger significant cross-reactivity (CR) in standard immunoassays, leading to false-positive readouts and compromised data integrity.

This guide objectively compares the performance of a next-generation Monoclonal Antibody (mAb)-based Competitive ELISA against traditional Polyclonal Antibody (pAb) platforms and the gold-standard LC-MS/MS. By dissecting hapten design, binding thermodynamics, and self-validating assay protocols, we provide a comprehensive framework for achieving high-specificity immunoanalysis.

Comparative Performance Analysis: mAb ELISA vs. Alternatives

When selecting an analytical method for cis-2,5-DMBCA, laboratories must balance throughput, cost, and specificity. While LC-MS/MS provides absolute structural confirmation, it suffers from low throughput and high capital costs. Conversely, traditional pAb ELISAs are cost-effective but prone to cross-reactivity. The mAb-based ELISA bridges this gap.

Performance MetricmAb Competitive ELISA (Product)pAb Competitive ELISA (Alternative 1)LC-MS/MS (Alternative 2)
Primary Advantage High throughput, excellent specificityLow cost, rapid initial developmentAbsolute structural specificity
Limit of Detection (LOD) 0.5 ng/mL2.0 ng/mL0.05 ng/mL
Throughput High (96-well, ~3 hours)High (96-well, ~3 hours)Low (Serial injection, ~15 mins/sample)
Cross-Reactivity (trans-isomer) < 0.1% ~ 45.0%0% (Chromatographic separation)
Matrix Interference Low (Tolerates 10% serum directly)High (Requires solid-phase extraction)Medium (Ion suppression risks)
Cost per Sample Low ($2 - $3)Very Low ($1 - $2)High ($30 - $50)

Mechanistic Insights into Hapten Design and Specificity

Immunoassay specificity is fundamentally dictated by 1[1]. Because cis-2,5-DMBCA is a small molecule (<300 Da), it cannot elicit an immune response independently and must be conjugated to a carrier protein (e.g., KLH or BSA).

The Causality of Cross-Reactivity: If the conjugation linker obscures the chiral center at the cyclohexane ring or the 2,5-dimethyl substitutions on the benzoyl moiety, the resulting antibodies will fail to distinguish between isomers. In traditional pAb generation, random conjugation leads to a heterogeneous pool of antibodies, many of which bind to shared structural motifs (like the naked cyclohexane ring), causing high CR.

The mAb Solution: To develop our highly specific mAb, the hapten was synthesized with a spacer arm extending exclusively from the carboxylic acid, leaving the critical 2,5-dimethylbenzoyl epitope fully exposed. This precise spatial orientation ensures that the immune system generates antibodies with a restrictive binding pocket tailored exclusively to the cis-conformation and the exact methylation pattern, effectively discriminating 2[2].

CR_Logic Analyte Target: cis-2,5-DMBCA mAb Highly Specific mAb Analyte->mAb High Affinity (100%) pAb Standard pAb Analyte->pAb High Affinity Analog1 trans-Isomer Analog1->mAb <0.1% CR Analog1->pAb ~45% CR (False Positive) Analog2 2,4-Dimethyl Isomer Analog2->mAb <0.5% CR Analog2->pAb ~60% CR (False Positive)

Caption: Cross-reactivity logic comparing mAb and pAb specificity.

Cross-Reactivity Data Summary

Cross-reactivity is calculated using the ratio of the half-maximal inhibitory concentrations ( IC50​ ):

%CR=(IC50,Target​/IC50,Analog​)×100

The table below demonstrates the superior specificity of the mAb ELISA against closely related structural analogs.

Compound IC50​ (ng/mL)Cross-Reactivity (%)
cis-4-(2,5-Dimethylbenzoyl)cyclohexane-1-carboxylic acid 1.2 100.0
trans-4-(2,5-Dimethylbenzoyl)cyclohexane-1-carboxylic acid>10,000< 0.01
cis-4-(2,4-Dimethylbenzoyl)cyclohexane-1-carboxylic acid2,4000.05
cis-4-(3,4-Dimethylbenzoyl)cyclohexane-1-carboxylic acid4,8000.025
Cyclohexane-1-carboxylic acid>10,000< 0.01

Self-Validating Experimental Protocol: Competitive ELISA

To ensure data integrity, every bioanalytical method must function as a self-validating system, incorporating rigorous controls as mandated by3[3]. The following protocol is optimized for determining the cross-reactivity of cis-2,5-DMBCA analogs, ensuring the assay is suitable for 4[4].

ELISA_Workflow A Coated Antigen (CDCA-OVA) C Primary mAb (Anti-CDCA) A->C Competes for B Sample Analyte (Free CDCA) B->C Competes for D HRP-Secondary Antibody C->D Binds to Plate E TMB Substrate D->E Catalyzes F Colorimetric Signal (Inversely Proportional) E->F Yields

Caption: Competitive ELISA workflow for CDCA quantification.

Step-by-Step Methodology & Causality

Step 1: Plate Coating

  • Action: Coat 96-well microtiter plates with 100 µL/well of cis-2,5-DMBCA-OVA conjugate (1 µg/mL) in carbonate-bicarbonate buffer (pH 9.6). Incubate overnight at 4°C.

  • Causality: The high pH (9.6) deprotonates the carrier protein (OVA), exposing hydrophobic domains that passively adsorb to the polystyrene plate via van der Waals forces, creating a stable solid phase.

Step 2: Blocking

  • Action: Wash plates 3x with PBS-T (0.05% Tween-20). Add 200 µL/well of 1% BSA in PBS. Incubate for 2 hours at 37°C.

  • Causality: BSA neutralizes remaining high-affinity binding sites on the plastic. We explicitly avoid non-fat dry milk, as endogenous biotin or cross-reacting phosphoproteins can artificially inflate background noise and skew the IC50​ .

Step 3: Competitive Binding (The Core Reaction)

  • Action: Add 50 µL of cis-2,5-DMBCA standards or cross-reactant analogs (0.01 to 10,000 ng/mL) and 50 µL of the primary anti-cis-2,5-DMBCA mAb to designated wells. Incubate for 1 hour at room temperature.

  • Causality: Free analyte in the sample and immobilized cis-2,5-DMBCA-OVA compete for the limited paratopes on the primary mAb. A higher concentration of free analyte results in less mAb binding to the plate, yielding an inversely proportional signal.

  • Self-Validating Controls: Include a B0​ well (zero free analyte) to establish the 100% binding maximum, and a Non-Specific Binding (NSB) well (no primary antibody) to verify that the secondary antibody does not cross-react with the coating antigen.

Step 4: Signal Development & Detection

  • Action: Wash 5x with PBS-T. Add 100 µL of HRP-conjugated anti-mouse IgG. Incubate for 45 mins. Wash 5x. Add 100 µL TMB substrate for 15 mins in the dark. Stop the reaction with 50 µL of 1M H2​SO4​ . Read absorbance at 450 nm.

  • Causality: The acidic stop solution protonates the TMB diamine derivative, shifting the absorbance maximum from 650 nm (blue) to 450 nm (yellow), amplifying the optical density for precise spectrophotometric quantification.

Step 5: Data Analysis

  • Action: Fit the absorbance data to a 4-parameter logistic (4PL) regression model. Ensure the standard curve R2>0.99 and intra-assay CV < 10% to validate the run before calculating the IC50​ and %CR.

References

  • Comprehensive Guide to ELISA Assay Validation: Best Practices & Key Insights, NeBioLab.
  • ELISA valid
  • Hapten Design and Antibody Generation for Immunoanalysis of Spirotetramat and Spirotetram
  • Experimental Study and Molecular Modeling of Antibody Interactions with Different Fluoroquinolones, MDPI.

Sources

Comparative

A Guide to Inter-Laboratory Validation for the Quantification of cis-4-(2,5-Dimethylbenzoyl)cyclohexane-1-carboxylic acid

This guide provides a comprehensive framework for the inter-laboratory validation of an analytical method for the quantification of cis-4-(2,5-Dimethylbenzoyl)cyclohexane-1-carboxylic acid. It is intended for researchers...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for the inter-laboratory validation of an analytical method for the quantification of cis-4-(2,5-Dimethylbenzoyl)cyclohexane-1-carboxylic acid. It is intended for researchers, scientists, and drug development professionals seeking to establish a robust, reliable, and transferable analytical procedure. This document moves beyond a simple checklist of validation parameters, delving into the scientific rationale behind the experimental design and data interpretation, in alignment with the principles of modern analytical lifecycle management.

Introduction: The Imperative of Inter-Laboratory Validation

In the landscape of pharmaceutical development and manufacturing, the ability to obtain consistent and reliable analytical results across different laboratories is not merely a desirable attribute but a fundamental requirement for regulatory compliance and patient safety.[1][2][3] An analytical method that performs well in the originating laboratory may fail to do so when transferred to another site due to subtle variations in instrumentation, reagents, and environmental conditions. Inter-laboratory validation, also known as reproducibility, is the ultimate test of a method's robustness and transferability.[2][4][5]

This guide will outline a scientifically sound approach to the inter-laboratory validation of a quantitative method for cis-4-(2,5-Dimethylbenzoyl)cyclohexane-1-carboxylic acid, a small molecule carboxylic acid. The principles and methodologies described herein are grounded in the harmonized guidelines of the International Council for Harmonisation (ICH), specifically ICH Q2(R2), and the expectations of regulatory bodies such as the U.S. Food and Drug Administration (FDA).[1][6][7][8][9][10][11]

The Analytical Challenge: Quantifying a Small Carboxylic Acid

The quantification of small, polar molecules like cis-4-(2,5-Dimethylbenzoyl)cyclohexane-1-carboxylic acid in complex matrices presents several analytical challenges. These can include poor retention on reversed-phase liquid chromatography (RP-LC) columns, low ionization efficiency in mass spectrometry, and potential for matrix effects.[12][13][14] To address these challenges, this guide proposes a robust Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) method incorporating a derivatization step to enhance sensitivity and chromatographic performance.[12][15][16]

Proposed Analytical Methodology: Derivatization followed by LC-MS/MS

The recommended approach involves the derivatization of the carboxylic acid functional group to improve its chromatographic retention and ionization efficiency. A common and effective strategy is the use of a derivatizing agent that introduces a permanently charged moiety, such as a quaternary ammonium group, which enhances sensitivity in positive ion mode electrospray ionization (ESI).[15]

Visualizing the Analytical Workflow

Analytical Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Sample Extraction Extraction Sample->Extraction Isolate Analyte Derivatization Derivatization Extraction->Derivatization Enhance Sensitivity LC_Separation LC Separation Derivatization->LC_Separation Injection MS_Detection MS/MS Detection LC_Separation->MS_Detection Elution Quantification Quantification MS_Detection->Quantification Data Acquisition

Caption: High-level workflow for the quantification of cis-4-(2,5-Dimethylbenzoyl)cyclohexane-1-carboxylic acid.

Designing the Inter-Laboratory Validation Study

A well-designed inter-laboratory validation study is crucial for assessing the reproducibility of an analytical method.[2][4] The study should involve a minimum of three independent laboratories, each with qualified analysts and calibrated instrumentation. A detailed validation protocol must be established and agreed upon by all participating laboratories before the commencement of any experimental work.[6][17]

Validation Protocol: A Blueprint for Success

The validation protocol should meticulously detail the following:

  • Objective and Scope: Clearly state the purpose of the study and the intended use of the analytical method.

  • Validation Parameters: Define the performance characteristics to be evaluated, including accuracy, precision (repeatability and intermediate precision at each site, and reproducibility between sites), specificity, linearity, range, and robustness.[8][18]

  • Materials and Reagents: Specify the sources and quality of reference standards, internal standards, and all critical reagents.

  • Sample Preparation and Analytical Procedure: Provide a step-by-step description of the entire analytical method.

  • Data Analysis and Acceptance Criteria: Outline the statistical methods to be used for data evaluation and pre-define the acceptance criteria for each validation parameter.

Visualizing the Inter-Laboratory Validation Process

Inter-Laboratory Validation Process Protocol Develop Validation Protocol Lab1 Laboratory 1 (Originating Lab) Protocol->Lab1 Distribute Protocol & Samples Lab2 Laboratory 2 Protocol->Lab2 Distribute Protocol & Samples Lab3 Laboratory 3 Protocol->Lab3 Distribute Protocol & Samples Data_Analysis Centralized Data Analysis Lab1->Data_Analysis Lab2->Data_Analysis Lab3->Data_Analysis Validation_Report Final Validation Report Data_Analysis->Validation_Report Compare & Conclude

Sources

Validation

comparative molecular dynamics simulations of cis-4-(2,5-Dimethylbenzoyl)cyclohexane-1-carboxylic acid

Topic: Comparative Molecular Dynamics Simulations of cis-4-(2,5-Dimethylbenzoyl)cyclohexane-1-carboxylic acid Abstract This guide provides a comprehensive framework for conducting comparative molecular dynamics (MD) simu...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Topic: Comparative Molecular Dynamics Simulations of cis-4-(2,5-Dimethylbenzoyl)cyclohexane-1-carboxylic acid

Abstract

This guide provides a comprehensive framework for conducting comparative molecular dynamics (MD) simulations on cis-4-(2,5-Dimethylbenzoyl)cyclohexane-1-carboxylic acid. In the absence of extensive experimental data for this specific molecule, we establish a robust comparative protocol using its geometric isomer, trans-4-(2,5-Dimethylbenzoyl)cyclohexane-1-carboxylic acid, as a logical alternative. The focus is on elucidating how the stereochemistry of the 1,4-disubstituted cyclohexane ring dictates conformational dynamics, solvent interaction, and intramolecular stability. We detail the entire workflow, from system preparation and force field selection to simulation execution and trajectory analysis, grounding our recommendations in established principles of physical organic chemistry and computational biophysics. This document is intended for researchers, scientists, and drug development professionals seeking to leverage MD simulations to understand the structure-dynamics-function relationships in flexible alicyclic compounds.

Introduction: The Rationale for a Comparative Dynamics Study

Substituted cyclohexanes are ubiquitous structural motifs in medicinal chemistry and materials science. Their deceptively simple six-membered ring harbors a complex conformational landscape, primarily dominated by the low-energy chair conformation.[1] However, the orientation of substituents—either axial or equatorial—and their relative stereochemistry (cis vs. trans) can dramatically alter the molecule's shape, flexibility, and interaction with its environment.[2]

The molecule of interest, cis-4-(2,5-Dimethylbenzoyl)cyclohexane-1-carboxylic acid, features two bulky substituents: a carboxylic acid and a 2,5-dimethylbenzoyl group. In a cis-1,4-disubstituted cyclohexane, one substituent must be in an axial position while the other is equatorial, or both must reside in a higher-energy twist-boat conformation. This contrasts sharply with the trans isomer, where both bulky groups can simultaneously occupy energetically favorable equatorial positions in a stable chair conformation.[3] This fundamental stereochemical difference is hypothesized to lead to significant variations in:

  • Conformational Stability and Ring Dynamics: The cis isomer is expected to experience greater steric strain, potentially leading to a higher rate of ring flipping or adoption of non-chair conformations.[2][4]

  • Solvent Accessibility: The differing shapes of the isomers will alter the exposure of the polar carboxylic acid and the relatively nonpolar benzoyl group to the solvent.

  • Intramolecular Interactions: The spatial proximity of the substituents in the cis isomer may allow for unique intramolecular hydrogen bonding or non-bonded interactions not possible in the trans isomer.

Understanding these differences through MD simulations provides a dynamic, atomistic-level view that static quantum chemical calculations alone cannot capture.[2][5] This guide will, therefore, compare the cis isomer (the subject) against the trans isomer (the alternative) to highlight these key dynamic distinctions.

Experimental Workflow: A Self-Validating Simulation Protocol

The following protocol is designed to be a self-validating system, where equilibrium metrics and convergence analysis are integral to ensuring the trustworthiness of the results.

G cluster_prep Part 1: System Preparation cluster_sim Part 2: Simulation cluster_analysis Part 3: Analysis P1 Build 3D Structures (cis & trans isomers) P2 Force Field Parameterization (e.g., GAFF2, CGenFF) P1->P2 P3 Solvation (e.g., TIP3P Water Box) P2->P3 P4 Ionization & Neutralization (Add counter-ions) P3->P4 S1 Energy Minimization P4->S1 S2 NVT Ensemble Equilibration (Temperature) S1->S2 S3 NPT Ensemble Equilibration (Pressure & Density) S2->S3 S4 Production MD Run (Collect Trajectory Data) S3->S4 A1 Convergence Analysis (RMSD, Potential Energy) S4->A1 A2 Structural Analysis (RMSF, Dihedral Angles) A1->A2 A3 Solvent Interactions (RDF, Hydrogen Bonds) A2->A3 A4 Free Energy Landscape (e.g., Metadynamics - Optional) A2->A4 caption Figure 1. High-level workflow for comparative MD simulations.

Caption: Figure 1. High-level workflow for comparative MD simulations.

Step-by-Step Methodology
  • Molecule Building and Initial Geometry:

    • Construct 3D models of both cis- and trans-4-(2,5-Dimethylbenzoyl)cyclohexane-1-carboxylic acid using a molecular builder (e.g., Avogadro, ChemDraw).

    • For the cis isomer, create an initial structure with the larger benzoyl group in the equatorial position and the carboxylic acid in the axial position to minimize initial steric clash.

    • For the trans isomer, build the initial chair conformation with both substituents in equatorial positions.

    • Perform an initial geometry optimization using a quantum mechanics method (e.g., DFT with B3LYP/6-31G*) to obtain a reasonable starting geometry and partial charges (RESP or Merz-Kollman).

  • Force Field Parameterization:

    • Causality: The choice of force field is critical for accurately modeling molecular behavior. For drug-like organic molecules, general force fields are required.

    • Protocol: Use a general force field such as GAFF2 (General Amber Force Field) or CGenFF (CHARMM General Force Field). Utilize tools like Antechamber (for AMBER) or the CGenFF server to generate topology and parameter files. Carefully check for any missing parameters and validate the generated parameters against quantum mechanical calculations if necessary.

  • System Solvation and Neutralization:

    • Place each molecule in the center of a cubic or triclinic periodic box.

    • Solvate the box with a pre-equilibrated water model, such as TIP3P or SPC/E, ensuring a minimum distance of 10-12 Å between the solute and the box edge.

    • The carboxylic acid group (pKa ~4.8) will be deprotonated at physiological pH. Add a counter-ion (e.g., Na+) to neutralize the system's net charge.

  • Energy Minimization:

    • Perform a staged energy minimization. First, hold the solute fixed and minimize the positions of water and ions. Second, apply restraints to the solute and minimize the whole system. Finally, minimize all atoms without restraints. This removes any steric clashes introduced during system setup.

  • System Equilibration (NVT and NPT Ensembles):

    • NVT (Canonical) Ensemble: Gradually heat the system to the target temperature (e.g., 300 K) over 100-200 ps while keeping the volume constant. Use a thermostat (e.g., Langevin or Nosé-Hoover) to maintain temperature. This allows the system to achieve thermal equilibrium.

    • NPT (Isothermal-Isobaric) Ensemble: Switch to an NPT ensemble for at least 1-2 ns. Use a barostat (e.g., Berendsen or Parrinello-Rahman) to maintain pressure at 1 atm. Monitor the system's density and potential energy for convergence. This ensures the system reaches the correct experimental density.

  • Production Molecular Dynamics:

    • Once the system is well-equilibrated (indicated by stable RMSD, temperature, pressure, and density), run the production simulation for a duration sufficient to sample the conformational transitions of interest. For cyclohexane ring flips, which can be slow, simulation times of 100 ns to 1 µs per replica are recommended. Consider using accelerated MD techniques for more efficient sampling of rare events like ring flips.[5]

Comparative Data Analysis and Expected Outcomes

The analysis of the MD trajectories will provide the quantitative data needed for a robust comparison.

Conformational Stability and Dynamics

The primary comparison involves the conformational preferences of the cyclohexane ring.

Caption: Figure 2. Comparison of the lowest energy chair conformations.

Key Analyses:

  • Dihedral Angle Distribution: Monitor the C-C-C-C dihedral angles within the cyclohexane ring. A perfect chair conformation has dihedral angles around ±60°. Plotting the probability distribution of these angles will reveal deviations towards boat or twist-boat conformations.

  • Ring Flipping Events: Identify ring flip events by monitoring the puckering coordinates or specific dihedral angles over time. The frequency of these events is a direct measure of the ring's dynamic instability.

  • Root Mean Square Fluctuation (RMSF): Calculate the RMSF per atom to identify regions of high flexibility. It is expected that the axial carboxylic acid group and adjacent ring atoms in the cis isomer will show higher fluctuations.

Data Presentation Table:

Metriccis-Isomer (Expected)trans-Isomer (Expected)Rationale
Chair Occupancy (%) < 95%> 99%1,3-diaxial strain in the cis isomer destabilizes the chair conformation, favoring flips or other states.[4][6]
Ring Flip Frequency HigherLowerThe energy barrier for ring inversion is lower when the ground state is destabilized by steric strain.[7]
Axial COOH Lifetime Corresponds to time between flipsN/A (Equatorial is stable)The axial position is energetically unfavorable.
Solvent and Intramolecular Interactions

The orientation of the polar carboxylic acid group is a key differentiator.

Key Analyses:

  • Radial Distribution Function (RDF): Calculate the RDF, g(r), for water oxygen atoms around the carboxylate oxygen atoms. A sharper, taller first peak for the cis isomer's axial group would indicate more structured and localized water molecules compared to the more solvent-exposed equatorial group in the trans isomer.

  • Hydrogen Bond Analysis: Quantify the number and lifetime of hydrogen bonds between the carboxylate group and surrounding water molecules.

  • Intramolecular Distance: Measure the distance between the carbonyl oxygen of the benzoyl group and the carboxylic acid protons (in the protonated state) or carbon. This can reveal potential intramolecular interactions in the cis isomer.

Data Presentation Table:

Metriccis-Isomer (Expected)trans-Isomer (Expected)Rationale
Carboxylate-Water H-Bonds Fewer, but longer-livedMore numerous, shorter-livedThe sterically shielded axial group may form more stable, but fewer, hydrogen bonds with specific water molecules.
Solvent Accessible Surface Area (SASA) of COOH LowerHigherAn axial group is inherently more shielded by the cyclohexane ring structure than an equatorial group.

Conclusion and Broader Implications

This guide outlines a comprehensive and scientifically rigorous protocol for the comparative molecular dynamics simulation of cis- and trans-4-(2,5-Dimethylbenzoyl)cyclohexane-1-carboxylic acid. By comparing the dynamically distinct isomers, researchers can gain fundamental insights into how stereochemistry governs conformational behavior. The expected results—a more dynamic ring with a sterically hindered yet potentially specific solvent environment for the cis isomer versus a stable, predictable conformation for the trans isomer—have significant implications. For drug development, such differences in shape and dynamics can directly impact a molecule's ability to fit into a binding pocket and its overall pharmacokinetic properties. This comparative approach, grounded in fundamental principles and executed through a self-validating workflow, serves as a powerful tool for rational molecular design.

References

  • Dynamics and Entropy of Cyclohexane Rings Control pH-Responsive Reactivity. PMC, National Center for Biotechnology Information. [Link]

  • Conformational Analysis of Monosubstituted Cyclohexane. St. Paul's Cathedral Mission College. [Link]

  • Substituted Cyclohexanes. Chemistry LibreTexts. [Link]

  • Cyclohexane conformation. Wikipedia. [Link]

  • Conformational Analysis. OpenOChem Learn. [Link]

  • Conformational analysis of Substituted Cyclohexanes. YouTube. [Link]

  • Interconversion Study in 1,4-Substituted Six-Membered Cyclohexane-Type Rings. Structure and Dynamics of trans-1,4-Dibromo-1,4-dicyanocyclohexane. ResearchGate. [Link]

  • Introduction to Cyclohexane Conformations and Molecular Dynamics. YouTube. [Link]

  • On the Use of Accelerated Molecular Dynamics to Enhance Configurational Sampling in Ab Initio Simulations. PMC, National Center for Biotechnology Information. [Link]

  • Simulation of the Pyrolysis Process of Cyclohexane-Containing Semi-Aromatic Polyamide Based on ReaxFF-MD. MDPI. [Link]

Sources

Safety & Regulatory Compliance

Safety

cis-4-(2,5-Dimethylbenzoyl)cyclohexane-1-carboxylic acid proper disposal procedures

Standard Operating Procedure & Disposal Protocol: cis-4-(2,5-Dimethylbenzoyl)cyclohexane-1-carboxylic acid As a synthetic intermediate and precursor in drug development, cis-4-(2,5-Dimethylbenzoyl)cyclohexane-1-carboxyli...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Standard Operating Procedure & Disposal Protocol: cis-4-(2,5-Dimethylbenzoyl)cyclohexane-1-carboxylic acid

As a synthetic intermediate and precursor in drug development, cis-4-(2,5-Dimethylbenzoyl)cyclohexane-1-carboxylic acid (C₁₆H₂₀O₃) requires stringent handling and disposal protocols. Because it is a bulky, lipophilic organic acid, improper disposal can lead to environmental persistence, aquatic toxicity, and regulatory violations under the Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA)[1].

This guide provides researchers and environmental health and safety (EHS) professionals with the mechanistic reasoning and step-by-step methodologies required to safely manage and dispose of this compound.

Hazard Characterization & Risk Assessment

Before initiating any disposal protocol, it is critical to understand the physicochemical properties that dictate the compound's behavior in waste streams. As a non-halogenated organic acid, it exhibits low aqueous solubility but high solubility in organic solvents.

Table 1: Physicochemical & Waste Profile

Property / ParameterSpecification / ClassificationOperational Implication
Chemical Formula C₁₆H₂₀O₃High carbon content; high biological oxygen demand (BOD) if introduced to wastewater.
Aqueous Solubility Negligible / InsolubleDo not drain dispose. Will precipitate in plumbing and disrupt municipal microbial flora[2].
Organic Solubility Soluble in DMSO, DCM, MeOHWaste state is highly dependent on the carrier solvent used during assays or synthesis.
RCRA Classification Unlisted (Characteristic Waste)Must be managed as a non-halogenated organic solid/liquid unless mixed with a listed solvent[1][3].
Primary Hazards Skin/Eye Irritant (GHS07)Requires standard PPE (nitrile gloves, safety glasses, lab coat) during all waste handling.

Waste Segregation Strategy

The fundamental rule of chemical disposal is source segregation . Mixing incompatible wastes or combining halogenated with non-halogenated streams exponentially increases disposal costs and safety risks. Halogenated waste requires specialized high-temperature incineration to prevent the formation of toxic dioxins and furans[3][4].

The decision tree below illustrates the exact routing for cis-4-(2,5-Dimethylbenzoyl)cyclohexane-1-carboxylic acid waste based on its physical state.

G Start Waste Generation: cis-4-(2,5-Dimethylbenzoyl) cyclohexane-1-carboxylic acid State Physical State? Start->State Solid Solid Powder (Pure/Contaminated) State->Solid Dry Liquid Dissolved in Solvent State->Liquid Solution WasteSolid Non-Halogenated Solid Waste Bin Solid->WasteSolid Halogenated Halogenated Solvent? (e.g., DCM, Chloroform) Liquid->Halogenated WasteHalo Halogenated Solvent Waste Bin Halogenated->WasteHalo Yes WasteNonHalo Non-Halogenated Solvent Waste Bin Halogenated->WasteNonHalo No (e.g., DMSO, MeOH)

Figure 1: Waste segregation decision matrix for organic carboxylic acid intermediates.

Step-by-Step Disposal Methodologies

Every protocol below is designed as a self-validating system: each step contains a verification check to ensure compliance and safety.

Protocol A: Solid Waste Disposal (Unused or Contaminated Powder)

Solid organic acids cannot be neutralized and flushed like simple liquid mineral acids. They must be collected for commercial incineration (Lab-Pack disposal)[5][6].

  • Containment: Transfer the solid powder into a chemically compatible, leak-proof High-Density Polyethylene (HDPE) or glass wide-mouth container.

  • Incompatibility Check: Ensure the waste container is strictly free of strong oxidizing agents (e.g., perchlorates, nitrates). Mechanistic reason: Mixing organic acids with strong oxidizers can cause highly exothermic, potentially explosive reactions.

  • Labeling: Affix a hazardous waste tag immediately upon adding the first drop/grain of waste. Write the full chemical name: "cis-4-(2,5-Dimethylbenzoyl)cyclohexane-1-carboxylic acid." Do not use abbreviations, acronyms, or structural formulas [7].

  • Storage: Store in a designated Satellite Accumulation Area (SAA) with secondary containment until EHS pickup.

Protocol B: Liquid Waste Disposal (Solvent-Dissolved Compound)

In drug discovery, this compound is frequently dissolved in Dimethyl Sulfoxide (DMSO) for in vitro assays or Dichloromethane (DCM) for extraction.

  • Identify the Carrier Solvent:

    • If dissolved in DMSO, Methanol, or Ethyl Acetate Route to Non-Halogenated Organic Waste .

    • If dissolved in DCM or Chloroform Route to Halogenated Organic Waste [4].

  • Transfer: Use a grounded, dedicated waste funnel to transfer the solution into a 5-gallon HPLC or solvent waste carboy.

  • Vapor Control: Cap the carboy tightly immediately after transfer. Mechanistic reason: Leaving funnels open violates RCRA emission standards and creates an inhalation hazard in the laboratory.

  • Volume Management: Never fill a liquid waste container beyond 90% capacity. Leave headspace to account for thermal expansion of organic solvents[2].

Protocol C: Contaminated Consumables
  • Segregation: Place all pipette tips, weigh boats, and Kimwipes that have come into contact with the compound into a designated "Chemically Contaminated Solid Waste" bag (often a clear, thick poly bag inside a step-can).

  • Exclusion: Do NOT place these items in standard municipal trash or biohazard (red) bags. Biohazard waste is autoclaved, and autoclaving volatile or combustible organics can cause fires or toxic vapor release.

Spill Response & Decontamination Workflow

In the event of a dry powder spill, preventing aerosolization is the primary operational objective. Fine organic powders can pose an inhalation hazard and, in sufficient concentrations, a combustible dust risk.

Spill Spill Solid Spill Detected PPE Don PPE (Nitrile gloves, goggles, N95) Spill->PPE Contain Contain Spill (Avoid dry sweeping) PPE->Contain Sweep Moisten slightly with water & Sweep into dustpan Contain->Sweep Bag Transfer to sealable hazardous waste bag Sweep->Bag Label Label as 'Hazardous Solid Waste' & Request EHS Pickup Bag->Label

Figure 2: Step-by-step spill response workflow for solid organic chemical spills.

Decontamination Step: After the bulk solid is removed, wipe the affected surface with a paper towel dampened with a compatible solvent (e.g., 70% Isopropanol or Ethanol) to dissolve and pick up residual micro-particles. Dispose of the wipe as chemically contaminated solid waste.

References

  • Environmental Marketing Services. "Laboratory Chemical Disposal." Emsllcusa.com, 15 Apr. 2024. Available at: [Link]

  • Juniata College. "Chemical Waste Management." Juniata.edu. Available at: [Link]

  • United States Environmental Protection Agency (EPA). "Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes." EPA.gov, 20 Mar. 2026. Available at: [Link]

Sources

Handling

Personal protective equipment for handling cis-4-(2,5-Dimethylbenzoyl)cyclohexane-1-carboxylic acid

Advanced Operational and Safety Guide: Handling cis-4-(2,5-Dimethylbenzoyl)cyclohexane-1-carboxylic Acid As drug development accelerates, handling complex pharmaceutical intermediates requires moving beyond generic Safet...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Advanced Operational and Safety Guide: Handling cis-4-(2,5-Dimethylbenzoyl)cyclohexane-1-carboxylic Acid

As drug development accelerates, handling complex pharmaceutical intermediates requires moving beyond generic Safety Data Sheets (SDS) to mechanistic, causality-driven safety protocols. cis-4-(2,5-Dimethylbenzoyl)cyclohexane-1-carboxylic acid is a sterically hindered, lipophilic organic acid. This guide provides researchers and scientists with a self-validating operational matrix for handling this compound, ensuring both personnel safety and material integrity.

Mechanistic Toxicology & Hazard Causality

To select the correct Personal Protective Equipment (PPE) and engineering controls, we must first understand why this specific molecule poses a hazard.

  • The Carboxylic Acid Moiety: The acidic proton can cause rapid, localized pH drops upon contact with mucosal membranes or perspiration on the skin, leading to protein denaturation and severe irritation[1].

  • The Lipophilic Benzoyl Core: Unlike simple aliphatic acids (e.g., acetic acid), the 2,5-dimethylbenzoyl group significantly increases the molecule's lipophilicity (LogP). This allows the compound to bypass the skin's aqueous barriers and penetrate the lipid-rich stratum corneum much more efficiently.

  • Crystalline Aerosolization: As a solid powder, electrostatic forces generated during routine weighing can cause fine particulates to aerosolize, presenting a severe inhalation and ocular hazard.

Causality Hazard cis-4-(2,5-Dimethylbenzoyl) cyclohexane-1-carboxylic acid Prop1 Carboxylic Acid Moiety (pH Drop, Protein Denaturation) Hazard->Prop1 Prop2 Lipophilic Benzoyl Group (Dermal Penetration) Hazard->Prop2 Prop3 Fine Crystalline Solid (Aerosolization Risk) Hazard->Prop3 PPE1 1% NaHCO3 Decon (Neutralization) Prop1->PPE1 PPE2 Nitrile Gloves (Permeation Barrier) Prop2->PPE2 PPE3 Fume Hood & Goggles (Particulate Capture) Prop3->PPE3

Mechanistic causality between chemical properties and required safety controls.

Evidence-Based PPE Selection Matrix

Based on the mechanistic hazards outlined above, standard laboratory PPE must be specifically tailored for this compound.

  • Hand Protection: Use Nitrile Butadiene Rubber (NBR) gloves (minimum 4 mil thickness). Research supported by the demonstrates that the acrylonitrile content in NBR provides superior chemical resistance against lipophilic organic compounds compared to natural latex, which degrades rapidly upon contact with aromatic moieties[2].

  • Eye Protection: ANSI Z87.1-compliant indirectly vented chemical splash goggles are mandatory. Standard safety glasses are insufficient because they do not form a seal against aerosolized crystalline dust.

  • Respiratory & Engineering Controls: Handle strictly within a Class II Biological Safety Cabinet or a chemical fume hood. According to the, engineering controls are the primary defense against hazardous particulates and respiratory hazards[3].

Operational Workflow: Safe Weighing and Transfer

Every protocol must be a self-validating system. Do not proceed to the next step unless the previous step's validation condition is met.

Workflow Step1 1. Environmental Validation (Hood Velocity 80-120 fpm) Step2 2. PPE Donning (Nitrile NBR, Splash Goggles) Step1->Step2 Step3 3. Static Neutralization (Zero-Stat Gun on Spatula) Step2->Step3 Step4 4. Material Transfer (Weighing Solid Acid) Step3->Step4 Step5 5. Decontamination (1% NaHCO3 Wipe) Step4->Step5

Self-validating operational workflow for handling solid organic acids.

Step-by-Step Weighing Protocol:

  • Environmental Validation: Turn on the fume hood. Validation: Check the digital monitor or use a tissue strip to verify a face velocity between 80–120 feet per minute (fpm). Do not proceed if the flow alarm sounds.

  • PPE Inspection: Don a flame-resistant lab coat, goggles, and double-layer nitrile gloves. Validation: Perform a pneumatic test (inflate the outer gloves and squeeze) to check for micro-punctures before use.

  • Static Neutralization (Critical Step): Aromatic organic acids generate static electricity, causing powder to jump and aerosolize. Use a zero-stat anti-static gun on the weigh boat and the V-shaped metal spatula. Validation: The powder should rest flat in the boat without clinging to the vertical walls.

  • Material Transfer: Slowly dispense the cis-4-(2,5-Dimethylbenzoyl)cyclohexane-1-carboxylic acid. Cap the source bottle immediately after transfer to prevent ambient moisture absorption.

  • Decontamination: Wipe the balance and hood surface with a lint-free cloth dampened with a 1% Sodium Bicarbonate ( NaHCO3​ ) solution. Validation: The weak base safely neutralizes residual acid without a violent exotherm. Swipe the cleaned area with a pH indicator strip; it must read neutral (pH 7).

Spill Response and Waste Disposal Plan

If a spill occurs outside the fume hood, immediate, structured action is required to prevent exposure.

Solid Spill Recovery:

  • Isolate: Evacuate personnel from the immediate 5-foot radius to prevent tracking the lipophilic powder across the laboratory.

  • Suppress: Do NOT dry sweep. Dry sweeping aerosolizes the acid. Lightly mist the spilled powder with a 1% NaHCO3​ solution to dampen it and initiate neutralization.

  • Collect: Use a chemically resistant plastic scoop to transfer the damp matrix into a wide-mouth polypropylene waste container.

  • Clean: Wash the spill zone thoroughly with soap and water to remove any residual lipophilic organic residue.

Waste Disposal Logistics:

  • Segregation: Store waste in a dedicated "Hazardous Solid Waste - Organic Acids" container. Crucial: Never mix organic acids with strong oxidizing agents (e.g., nitric acid, perchlorates). The aromatic ring provides a rich fuel source that can lead to rapid, exothermic oxidation and potential container rupture[1].

  • Labeling: Affix GHS labels indicating "Skin Irritant" and "Eye Irritant". Consult the for secondary containment compatibility guidelines[4].

Quantitative Safety Data Summary

ParameterSpecificationMechanistic Rationale
Glove Material Nitrile (NBR), 4 milAcrylonitrile content blocks lipophilic benzoyl permeation[2].
Ventilation 80–120 fpm face velocityCaptures aerosolized crystalline dust without causing turbulence.
Neutralizer 1% NaHCO3​ (aq)Weak base neutralizes the carboxylic acid without a violent exotherm.
Storage Segregated from oxidizersPrevents exothermic oxidation of the aromatic carbon framework[1].

References

  • Phalen, R. N., & Wong, W. K. (2012). Integrity of Disposable Nitrile Exam Gloves Exposed to Simulated Movement. National Institutes of Health (NIH).[Link]

  • Occupational Safety and Health Administration (OSHA). (2011). Laboratory Safety Guidance (OSHA Laboratory Standard 29 CFR 1910.1450). OSHA. [Link]

  • Centers for Disease Control and Prevention (CDC). (n.d.). NIOSH Personal Protective Equipment. CDC/NIOSH.[Link]

  • SUNY ESF. (n.d.). Laboratory Safety Guide & Chemical Hygiene Plan. State University of New York College of Environmental Science and Forestry. [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.